6-Fluoro-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZWIACIXDAZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-Fluoro-1,4-diazepane from a Ketone Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 6-fluoro-1,4-diazepane, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The core of this strategy revolves around the intramolecular reductive amination of a linear amino-ketone precursor. This document provides detailed, plausible experimental protocols, summarizes quantitative data in tabular format, and includes visualizations of the synthetic workflow and reaction mechanism to facilitate understanding and replication.
Introduction
Fluorinated organic molecules are of significant interest in drug discovery and development. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and antipsychotic agents.[3] The synthesis of novel fluorinated 1,4-diazepane derivatives, such as this compound, is therefore a compelling objective for the development of new therapeutic agents.
This guide details a robust synthetic strategy centered on the formation of the 1,4-diazepane ring system via an intramolecular reductive amination of a ketone precursor.[4] Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[5][6]
Proposed Synthetic Strategy
The proposed synthesis of this compound proceeds through a multi-step sequence commencing with commercially available starting materials. The key steps involve the construction of a linear N-protected amino-ketone precursor, followed by deprotection and a subsequent intramolecular reductive amination to yield the target heterocyclic compound. Amine protecting groups are crucial for preventing unwanted side reactions during the synthesis of the linear precursor.[7][8]
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are proposed for the synthesis of this compound. These procedures are based on established methodologies for similar transformations.[5][9]
Step 1: Synthesis of tert-butyl (2-((3-fluoro-2-oxopropyl)amino)ethyl)carbamate (Linear Precursor)
-
Reaction Setup: To a solution of N-Boc-1,2-diaminoethane (1.0 eq) in anhydrous acetonitrile (0.5 M) is added potassium carbonate (2.5 eq).
-
Addition of Ketone: 3-bromo-1-fluoropropan-2-one (1.1 eq), dissolved in a minimal amount of anhydrous acetonitrile, is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is stirred at 50 °C for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-Boc-protected linear amino-ketone precursor.
Step 2: Synthesis of this compound via Deprotection and Intramolecular Reductive Amination
-
Deprotection: The purified linear precursor from Step 1 (1.0 eq) is dissolved in a solution of 4 M HCl in 1,4-dioxane (10 eq) at 0 °C. The mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude amine hydrochloride salt.
-
Intramolecular Reductive Amination:
-
The crude amine salt is dissolved in 1,2-dichloroethane (DCE) or methanol (0.2 M).[9]
-
Triethylamine (2.2 eq) is added to neutralize the hydrochloride salt, and the mixture is stirred for 30 minutes at room temperature.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise.[6]
-
The reaction is stirred at room temperature for 18-24 hours. Reaction progress is monitored by LC-MS.
-
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash chromatography or crystallization to yield this compound.
Data Presentation
The following tables summarize the key reagents and expected (hypothetical) quantitative data for the proposed synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| N-Boc-1,2-diaminoethane | C₇H₁₆N₂O₂ | 176.22 | Starting Material |
| 3-bromo-1-fluoropropan-2-one | C₃H₄BrFO | 154.97 | Starting Material |
| Potassium Carbonate | K₂CO₃ | 138.21 | Base |
| Acetonitrile (anhydrous) | C₂H₃N | 41.05 | Solvent |
| 4 M HCl in 1,4-dioxane | HCl/C₄H₈O₂ | - | Deprotecting Agent |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent |
Table 2: Hypothetical Yields and Analytical Data
| Step | Product | Expected Yield (%) | Purity (by LC-MS, %) | ¹H NMR (Expected shifts, ppm) |
| 1 | tert-butyl (2-((3-fluoro-2-oxopropyl)amino)ethyl)carbamate | 65-75 | >95 | δ 5.0-5.2 (d, 2H, -CH₂F), 3.0-3.5 (m, 4H, -CH₂CH₂-), 1.4 (s, 9H, -C(CH₃)₃) |
| 2 | This compound | 70-80 | >98 | δ 4.5-4.8 (m, 1H, -CHF-), 2.8-3.2 (m, 8H, ring protons) |
Visualization of the Reaction Mechanism
The mechanism of the intramolecular reductive amination involves the formation of a cyclic iminium ion intermediate, which is then reduced by the hydride reagent.
Caption: Mechanism of intramolecular reductive amination.
Conclusion
This technical guide presents a feasible and detailed synthetic route for this compound from a ketone precursor. The proposed strategy, employing a key intramolecular reductive amination step, is based on well-established and reliable organic transformations.[4] The provided experimental protocols and data offer a solid foundation for researchers to undertake the synthesis of this and related fluorinated diazepanes. The successful synthesis of such compounds will provide valuable building blocks for the development of novel therapeutics with potentially enhanced pharmacological profiles.
References
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. gctlc.org [gctlc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Mono-fluorinated Diazepanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of mono-fluorinated diazepanes, a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, and basicity, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of metabolic pathways and synthetic workflows.
Core Physicochemical Data
The following tables summarize the available quantitative physicochemical data for several mono-fluorinated diazepanes.
Table 1: Lipophilicity, Aqueous Solubility, and pKa of Selected Mono-fluorinated Diazepanes
| Compound Name | Molecular Formula | LogP | Aqueous Solubility | pKa |
| Fludiazepam | C₁₆H₁₂ClFN₂O | 2.75[1][2] | 14 mg/L (~46.2 µM)[1][2] | 1.89 (Predicted Strongest Basic)[1] |
| Flunitrazepam | C₁₆H₁₂FN₃O₃ | 2.06[3] | 8.58 mg/L (~27.4 µM)[3] | 1.8[4][5] |
| Flurazepam | C₂₁H₂₃ClFN₃O | 3.8[6] | 500 mg/mL (HCl Salt)[6] | 1.9, 8.16[6] |
| Flualprazolam | C₁₇H₁₂ClFN₄ | Not available | Partially soluble in water[7][8] | Not available |
Table 2: Metabolic Stability of Selected Mono-fluorinated Diazepanes
| Compound Name | Key Metabolic Enzyme(s) | Key Metabolite(s) | In Vivo Half-Life (t½) |
| Fludiazepam | Hepatic[2] | Not specified | Not available |
| Flunitrazepam | CYP3A4, CYP2C19[9][10][11] | 7-aminoflunitrazepam, desmethylflunitrazepam, 3-hydroxyflunitrazepam[12] | 18-26 hours[12] |
| Flualprazolam | CYP3A4[13][14] | α-hydroxyflualprazolam, 4-hydroxyflualprazolam[13][14] | 1.70 ± 0.21 hours (in rats)[15] |
| Flurazepam | Not specified | Not specified | Not available |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below.
Lipophilicity (LogP) Determination: Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.
-
Preparation of Phases: Equal volumes of n-octanol and water are pre-saturated with each other by shaking for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of the mono-fluorinated diazepane is dissolved in the aqueous phase.
-
Partitioning: The aqueous solution of the compound is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the diazepane in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a titrant is added.
-
Sample Preparation: A precise amount of the mono-fluorinated diazepane is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the compound is in its ionized form.
Aqueous Solubility Determination: Kinetic Solubility Assay
Kinetic solubility provides a high-throughput assessment of a compound's solubility.
-
Stock Solution Preparation: A high-concentration stock solution of the mono-fluorinated diazepane is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.
-
Solubilization: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well, and the plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Precipitate Removal: Any precipitated compound is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a detection method such as UV-Vis spectroscopy or LC-MS/MS.
-
Solubility Calculation: The aqueous solubility is reported as the measured concentration of the dissolved compound.
Metabolic Stability Assessment: Human Liver Microsome (HLM) Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the mono-fluorinated diazepane at a known initial concentration.
-
Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.
-
Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, such as acetonitrile, which also precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the mono-fluorinated diazepane at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Metabolic Pathway of Flualprazolam
The primary metabolic pathway of flualprazolam involves oxidation mediated by the cytochrome P450 enzyme CYP3A4, leading to hydroxylated metabolites.
Caption: CYP3A4-mediated metabolism of flualprazolam.
Generalized Synthetic Workflow for 1,4-Benzodiazepines
The synthesis of 1,4-benzodiazepines, including their mono-fluorinated analogs, often follows a convergent strategy involving the formation of a key aminobenzophenone intermediate followed by cyclization.
Caption: General synthetic route to mono-fluorinated diazepanes.
References
- 1. Human Metabolome Database: Showing metabocard for Fludiazepam (HMDB0015513) [hmdb.ca]
- 2. Fludiazepam | C16H12ClFN2O | CID 3369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. FLUNITRAZEPAM CAS#: 1622-62-4 [m.chemicalbook.com]
- 6. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalroute.com [chemicalroute.com]
- 8. researchgate.net [researchgate.net]
- 9. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Toxicokinetics and Analytical Toxicology of Flualprazolam: Metabolic Fate, Isozyme Mapping, Human Plasma Concentration and Main Urinary Excretion Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-depth Technical Guide: Biological Activity of 6-Fluoro-1,4-Diazepane Derivatives
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Review of the Biological Activity of 6-Fluoro-1,4-Diazepane Derivatives
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of the biological activity of this compound derivatives. Extensive searches of the scientific and patent literature have revealed that while the broader class of 1,4-diazepines and fluorinated benzodiazepines are well-documented, specific research on derivatives with a fluorine substitution at the 6-position of the 1,4-diazepane core is limited. This document synthesizes the available information on related compounds to infer the potential biological activities, likely synthetic routes, and structure-activity relationships for this specific chemical scaffold. The primary focus of related research appears to be on central nervous system (CNS) disorders, including psychosis and anxiety, based on the known pharmacology of the parent diazepine nucleus.
Introduction: The 1,4-Diazepane Scaffold and the Role of Fluorine in Medicinal Chemistry
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepines. These compounds are well-known for their effects on the central nervous system, where they act as modulators of the GABA-A receptor, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The bioisosteric replacement of a hydrogen atom or a hydroxyl group with fluorine can significantly alter the pharmacological profile of a molecule. Given the prevalence of fluorination in modern drug design, the synthesis and evaluation of this compound derivatives represent a logical step in the exploration of novel CNS-active agents.
Postulated Biological Activities and Molecular Targets
Based on the pharmacology of structurally related compounds, this compound derivatives are hypothesized to exhibit activity at various CNS targets. The primary areas of investigation for analogous compounds have been in the treatment of psychosis and other neurological disorders.
Antipsychotic Potential via Dopamine and Serotonin Receptor Modulation
Many atypical antipsychotic drugs exert their therapeutic effects through antagonism or partial agonism at dopamine D2 and serotonin 5-HT2A receptors. The 1,4-diazepane scaffold is a common feature in molecules targeting these receptors. It is plausible that this compound derivatives could be designed to interact with these receptors. The fluorine atom at the 6-position could influence the conformation of the diazepine ring, potentially altering the affinity and selectivity for different receptor subtypes.
A patent for the related compound, 7-fluoro-8-chloro-5H-dibenzo[b,e][1][2]diazepine, highlights the interest in fluorinated diazepines as potential antipsychotic agents.[2]
dot
Caption: Postulated mechanism of action for antipsychotic activity.
Anxiolytic and Sedative Properties
The classical benzodiazepines, which are structurally related to 1,4-diazepanes, produce their anxiolytic and sedative effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While less common for simple 1,4-diazepanes, this mechanism remains a potential area of activity for novel derivatives.
Structure-Activity Relationships (SAR)
While no specific SAR studies for this compound derivatives have been published, some insights can be drawn from related series. In a study of 6-phenyl-4H-pyrrolo[1,2-a][1][2]benzodiazepines, it was found that the substitution of a chlorine atom with a fluorine atom on the 6-phenyl group led to a decrease in CNS activity.[3] This suggests that the electronic and steric properties of the substituent at this position are critical for biological activity, and that fluorine may not always be a favorable substitution.
Synthesis and Physicochemical Properties
Proposed Synthetic Route
A proposed workflow for the synthesis of N-substituted this compound derivatives is outlined below.
dot
Caption: A plausible synthetic workflow for this compound derivatives.
Physicochemical Properties
A comparative guide for 6,6-difluoro-1,4-diazepane derivatives and their non-fluorinated analogues provides some insight into the expected physicochemical properties.[4] The introduction of fluorine is expected to increase the molecular weight and may alter properties such as boiling point and density. Spectroscopic characterization would be crucial for structure elucidation, with 19F NMR being a key technique.
Table 1: Comparison of Physicochemical Properties (Hypothetical)
| Property | N-Boc-1,4-diazepane (Non-Fluorinated) | N-Boc-6-fluoro-1,4-diazepane (Fluorinated) |
| Molecular Formula | C10H20N2O2 | C10H19FN2O2 |
| Molecular Weight | 200.28 g/mol | 218.27 g/mol |
| Appearance | Data not available | Data not available |
| Purity | ≥98% | >98% (Expected) |
| Boiling Point | 95-110 °C at 0.5 mmHg | Data not available |
| Density | 1.016 g/mL at 20 °C | Data not available |
Note: Data for the 6-fluoro derivative is hypothetical and extrapolated from related compounds.
Experimental Protocols
As no primary research articles detailing the biological evaluation of this compound derivatives were identified, specific experimental protocols cannot be cited. However, standard assays for assessing the potential biological activities mentioned above would include:
-
Receptor Binding Assays: To determine the affinity (Ki) of the compounds for dopamine (D1, D2, D3, D4) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes. This is typically done using radioligand displacement assays with cell membranes expressing the receptor of interest.
-
Functional Assays: To determine the functional activity (e.g., agonist, antagonist, partial agonist) of the compounds at the target receptors. This could involve measuring second messenger levels (e.g., cAMP) or using reporter gene assays.
-
In Vivo Behavioral Models: For promising compounds, evaluation in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion) or anxiety (e.g., elevated plus maze) would be necessary to establish in vivo efficacy.
Future Directions and Conclusion
The biological activity of this compound derivatives remains a largely unexplored area of medicinal chemistry. Based on the known pharmacology of the 1,4-diazepane scaffold and the common use of fluorine in drug design, these compounds represent a promising, yet uncharacterized, class of potential CNS agents.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the nitrogen atoms. Subsequent screening against a panel of CNS receptors, particularly dopamine and serotonin receptors, would be a critical first step in elucidating their pharmacological profile. The development of detailed structure-activity relationships will be essential for optimizing the potency and selectivity of these compounds and for validating their potential as therapeutic agents.
References
- 1. Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Fluoro-1,4-diazepane as a Bioisostere in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This technical guide explores the potential of 6-fluoro-1,4-diazepane as a bioisostere for the 1,4-diazepane scaffold, a common motif in centrally active agents. While direct experimental data for the mono-fluorinated analog is limited in publicly available literature, this paper will leverage data from the closely related 6,6-difluoro-1,4-diazepane to provide a comprehensive overview of the expected benefits and synthetic considerations. This guide will delve into the impact of fluorination on key drug-like properties, provide detailed experimental protocols for synthesis and relevant biological assays, and visualize key workflows and concepts to aid researchers in harnessing the potential of this unique scaffold.
Introduction: The Role of Fluorine in Bioisosterism
Bioisosterism, the interchange of atoms or groups of atoms that retain similar biological activity, is a fundamental strategy in drug discovery for optimizing lead compounds.[1] Fluorine has emerged as a premier bioisostere for hydrogen due to its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2] The introduction of fluorine can profoundly influence a molecule's:
-
Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.[3]
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be crucial for optimizing target engagement and reducing off-target effects.[2]
-
Lipophilicity (LogP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2]
-
Conformation: The introduction of fluorine can induce specific conformational preferences, which may lead to improved binding affinity for the target protein.[4]
-
Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target's binding pocket.
The 1,4-diazepane ring is a privileged scaffold found in numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[5][6] The strategic placement of a fluorine atom at the 6-position of this ring system offers a promising avenue for fine-tuning the properties of 1,4-diazepane-containing drug candidates.
Physicochemical Properties: A Comparative Analysis
Table 1: Projected Physicochemical Properties of this compound Analogs
| Property | 1,4-Diazepane Analog (Hypothetical) | This compound Analog (Projected) | 6,6-Difluoro-1,4-diazepane Analog (Projected)[2] | Rationale for Projected Change |
| pKa | ~9.5 | ~8.5 - 9.0 | 7.5 - 8.0 | The electron-withdrawing fluorine atom will decrease the basicity of the nitrogen atoms. The effect will be less pronounced with a single fluorine. |
| LogP | ~2.0 | ~2.1 - 2.3 | 2.2 - 2.5 | The introduction of fluorine generally increases lipophilicity. |
| Aqueous Solubility | High | High to Moderate | Moderate | Increased lipophilicity typically leads to reduced aqueous solubility. |
| Metabolic Stability | Moderate | Moderate to High | High | Fluorine at the 6-position can block a potential site of metabolism. |
| Cell Permeability (e.g., Caco-2) | Moderate | Moderate to High | High | Increased lipophilicity can enhance passive diffusion across cell membranes. |
Synthesis of this compound
A plausible synthetic route to this compound would likely involve the mono-fluorination of a suitably protected 1,4-diazepan-6-one precursor. While a specific protocol for the mono-fluorinated compound is not detailed in the available literature, a general strategy can be adapted from the synthesis of the di-fluoro analog.
General Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical for Mono-fluorination)
This protocol is a hypothetical adaptation for mono-fluorination based on general procedures for fluorination and the synthesis of related diazepanes.
Step 1: Synthesis of N,N'-di-Boc-1,4-diazepan-6-one This intermediate can be prepared through various literature methods, often starting from commercially available diamines and keto-acids.
Step 2: Mono-fluorination of N,N'-di-Boc-1,4-diazepan-6-one
-
Materials:
-
N,N'-di-Boc-1,4-diazepan-6-one
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a solution of N,N'-di-Boc-1,4-diazepan-6-one (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add Selectfluor™ (1.1 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction time may vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N'-di-Boc-6-fluoro-1,4-diazepan-6-one.
-
Step 3: Deprotection of N,N'-di-Boc-6-fluoro-1,4-diazepane [1]
-
Materials:
-
N,N'-di-Boc-6-fluoro-1,4-diazepane
-
4M HCl in dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N,N'-di-Boc-6-fluoro-1,4-diazepane in dichloromethane.
-
Add an excess of 4M HCl in dioxane or TFA dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of this compound.
-
Biological Evaluation: Experimental Protocols
The biological evaluation of compounds containing the this compound scaffold would depend on the specific therapeutic target. Below are general protocols for assays relevant to CNS drug discovery, where 1,4-diazepanes have shown significant utility.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Materials:
-
Test compound (this compound derivative)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Control compound (e.g., a compound with known metabolic stability)
-
-
Procedure:
-
Pre-incubate the test compound and control compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Caption: Workflow for in vitro metabolic stability assay.
Caco-2 Permeability Assay
This assay is used to predict intestinal permeability and oral absorption of a drug candidate.
-
Materials:
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® plates)
-
Test compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Control compounds (e.g., high and low permeability standards)
-
-
Procedure:
-
Wash the Caco-2 cell monolayers with transport buffer.
-
Add the test compound and control compounds to the apical (A) side of the Transwell® plate.
-
At various time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of the compounds in the apical and basolateral samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.
-
Signaling Pathways and Therapeutic Applications
The 1,4-diazepane scaffold is a key component of many CNS-active drugs, including benzodiazepines which modulate the GABA-A receptor.[6] The introduction of a fluorine atom could be explored to develop novel modulators of this and other CNS targets with improved pharmacokinetic profiles. For instance, the related 6,6-difluoro-1,4-diazepane has been investigated as a fragment for the inhibition of Beta-secretase 1 (BACE1), a key target in Alzheimer's disease.[7]
Caption: Role of this compound in the drug discovery process.
Conclusion
The this compound scaffold represents a compelling, yet underexplored, motif for medicinal chemists. Based on the well-established principles of fluorine chemistry and data from the analogous 6,6-difluoro-1,4-diazepane, mono-fluorination at the 6-position is anticipated to confer advantageous properties, including enhanced metabolic stability and modulated basicity, which are critical for optimizing drug candidates. While further research is needed to fully elucidate the specific properties and applications of this scaffold, this technical guide provides a foundational understanding and practical protocols to encourage its exploration in drug discovery programs. The strategic application of this compound as a bioisostere holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Relating Conformational Equilibria to Conformer‐Specific Lipophilicities: New Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. jyoungpharm.org [jyoungpharm.org]
The Impact of Mono-fluorination on Diazepane pKa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of mono-fluorination on the acid dissociation constant (pKa) of the diazepane core structure. In medicinal chemistry, the strategic introduction of fluorine atoms is a common tactic to modulate the physicochemical properties of drug candidates, including their basicity, which can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes the predicted quantitative impact of mono-fluorination on diazepane pKa, details the experimental protocols for its determination, and provides visualizations of the underlying chemical principles and experimental workflows.
Quantitative Data Summary: Predicted pKa Values
1,4-Diazepane is a diamine with two distinct pKa values. The pKa values for homopiperazine are approximately 8.32 and 10.85[1]. The introduction of a highly electronegative fluorine atom is expected to decrease these pKa values due to the inductive electron-withdrawing effect. The magnitude of this decrease is dependent on the position of the fluorine atom relative to the nitrogen atoms. Fluorination at a β-position (two bonds away) to a nitrogen atom has a more pronounced pKa-lowering effect than fluorination at a γ-position (three bonds away)[2][3].
Based on data from similar fluorinated cyclic amines, where a pKa drop of 1.1 to 3.3 units is observed upon fluorination[2], we can predict the following pKa ranges for mono-fluorinated 1,4-diazepane isomers:
| Compound | Predicted pKa1 Range | Predicted pKa2 Range | Rationale |
| 1,4-Diazepane (unsubstituted) | 8.32 | 10.85 | Experimental value for homopiperazine[1]. |
| 2-Fluoro-1,4-diazepane | 5.0 - 7.2 | 7.5 - 9.8 | Fluorine is β to both N1 and N4, leading to a significant decrease in both pKa values. |
| 5-Fluoro-1,4-diazepane | 6.0 - 7.5 | 9.0 - 10.0 | Fluorine is γ to N1 and β to N4, resulting in a moderate decrease in pKa1 and a more significant decrease in pKa2. |
| 6-Fluoro-1,4-diazepane | 6.5 - 8.0 | 9.5 - 10.5 | Fluorine is γ to both N1 and N4, leading to a moderate decrease in both pKa values. |
Note: These are predicted values and should be confirmed by experimental determination.
The Inductive Effect of Fluorine on Diazepane Basicity
The primary mechanism by which fluorine substitution lowers the pKa of a diazepane is the negative inductive effect (-I effect). The highly electronegative fluorine atom withdraws electron density from the surrounding carbon framework. This electron withdrawal is transmitted through the sigma bonds of the molecule, reducing the electron density on the nitrogen atoms. A lower electron density on the nitrogen atoms makes them less available to accept a proton, thus decreasing the basicity and lowering the pKa of the conjugate acid.
Caption: Inductive effect of fluorine on diazepane basicity.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines[4][5]. The following is a detailed protocol for the determination of diazepane pKa values.
3.1. Materials and Equipment
-
Potentiometer with a pH electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Potassium chloride (KCl)
-
Deionized water
-
Nitrogen gas supply
-
Diazepane sample (fluorinated or non-fluorinated)
3.2. Procedure
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 10-20 mg of the diazepane sample and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-10 mM.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Calibration of the pH Electrode:
-
Calibrate the pH electrode using standard buffer solutions of pH 4.0, 7.0, and 10.0.
-
-
Titration:
-
Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar.
-
If the sample is a free base, titrate with the standardized 0.1 M HCl solution. If the sample is a salt (e.g., hydrochloride salt), titrate with the standardized 0.1 M NaOH solution.
-
Immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Begin stirring the solution at a constant rate.
-
Record the initial pH of the solution.
-
Add the titrant in small increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH change between additions becomes small, indicating that all equivalence points have been passed.
-
Throughout the titration, it is advisable to purge the solution with nitrogen gas to prevent the dissolution of atmospheric carbon dioxide, which can affect the pH[5][6].
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to obtain a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve, which are more clearly visualized by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve against the volume of titrant.
-
For a diprotic base like diazepane, two equivalence points and two half-equivalence points will be observed. The pH at the first half-equivalence point corresponds to pKa2, and the pH at the second half-equivalence point corresponds to pKa1.
-
Caption: Workflow for pKa determination by potentiometric titration.
Positional Isomers of Mono-fluorinated Diazepane
The impact of mono-fluorination on the pKa of 1,4-diazepane will vary depending on the position of the fluorine atom on the carbon skeleton. The possible positional isomers are illustrated below.
Caption: Positional isomers of mono-fluorinated 1,4-diazepane.
Conclusion
Mono-fluorination of the diazepane ring system is a promising strategy for modulating the basicity of this important scaffold. The electron-withdrawing nature of fluorine is predicted to lower the pKa values of 1,4-diazepane, with the magnitude of the effect being dependent on the position of the fluorine substituent. This technical guide provides a framework for understanding and predicting these effects, along with a detailed experimental protocol for their verification. The provided data and methodologies are intended to support researchers and drug development professionals in the rational design of novel diazepane-based compounds with optimized physicochemical and pharmacological properties.
References
- 1. chemheterocycles.com [chemheterocycles.com]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. creative-bioarray.com [creative-bioarray.com]
Theoretical Properties of 6-Fluoro-1,4-diazepane: A Technical Guide for Drug Development Professionals
Introduction
The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This strategic modification can profoundly influence a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, improved binding affinity, and modulated lipophilicity. This guide focuses on the theoretical properties of 6-Fluoro-1,4-diazepane, a fluorinated derivative of the 1,4-diazepane scaffold. The 1,4-diazepine core is a privileged structure found in a variety of biologically active compounds, exhibiting activities such as antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1] This document provides a comprehensive overview of the predicted physicochemical properties, potential synthetic and analytical methodologies, and hypothetical biological activities of this compound, designed to inform researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
| Property | 1,4-Diazepane (Non-Fluorinated) | This compound (Predicted) | N-Boc-6,6-difluoro-1,4-diazepane (Fluorinated Analog) |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₁FN₂ | C₁₀H₁₈F₂N₂O₂ |
| Molecular Weight | 100.16 g/mol | ~118.15 g/mol | 236.26 g/mol |
| Appearance | Not specified | Predicted to be a solid or oil | Solid |
| Boiling Point | 95-110 °C at 0.5 mmHg (for N-Boc derivative) | Not available | Not available |
| Density | 1.016 g/mL at 20 °C (for N-Boc derivative) | Not available | Not available |
| pKa (predicted) | ~9-10 (for secondary amines) | Expected to be slightly lower than the non-fluorinated analog due to the electron-withdrawing nature of fluorine. | Not available |
| LogP (predicted) | ~ -1.0 | Expected to be slightly higher than the non-fluorinated analog. | Not available |
Quantum Chemical Calculations and Spectroscopic Predictions
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of molecules.[3] For this compound, DFT calculations could provide insights into its conformational preferences, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions with biological targets.
Predicted Spectroscopic Features:
While experimental spectra are not available, the following features can be predicted for the characterization of this compound:
-
¹H NMR: The proton spectrum is expected to show complex splitting patterns for the protons on the carbons adjacent to the C-F bond (C5 and C7) due to geminal and vicinal coupling with the fluorine atom.
-
¹³C NMR: The carbon atom bearing the fluorine (C6) would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C5 and C7) would also exhibit splitting due to two-bond coupling (²JCF).
-
¹⁹F NMR: A single resonance is expected, which would be split by the adjacent protons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HF, a characteristic of many fluorinated compounds.
Experimental Protocols
The following section outlines generalized experimental protocols for the synthesis and characterization of this compound, adapted from methodologies for related diazepane derivatives.[4]
Synthesis of this compound
A potential synthetic route to this compound could involve the fluorination of a suitable precursor, such as a protected 6-hydroxy-1,4-diazepane, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The synthesis would likely proceed in multiple steps, including protection of the amine groups, fluorination, and deprotection.
General Workflow for Synthesis:
Caption: A potential synthetic workflow for this compound.
Purification and Characterization
The synthesized compound would require purification, likely via column chromatography. Characterization would involve a suite of analytical techniques:
Characterization Workflow:
Caption: Workflow for the purification and characterization of the target compound.
Predicted Biological Activity and Signaling Pathways
Derivatives of 1,4-diazepane have been reported to interact with a variety of biological targets, including central nervous system (CNS) receptors.[1][5] Given this precedent, this compound could be hypothesized to exhibit activity at similar targets. The introduction of fluorine can modulate receptor binding affinity and selectivity.
Potential Biological Targets:
-
GABA-A Receptors: Benzodiazepines, a well-known class of 1,4-diazepine-containing drugs, act as positive allosteric modulators of GABA-A receptors, leading to sedative and anxiolytic effects.
-
Dopamine and Serotonin Receptors: Some diazepine derivatives exhibit antipsychotic properties through their interaction with dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors.[5]
-
Sigma Receptors: Novel diazepane-based ligands have been developed as sigma receptor modulators, which are implicated in various neurological disorders.[4][6]
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical interaction of this compound with a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, a common mechanism for diazepine-like compounds.
Caption: Hypothetical GPCR signaling pathway modulated by this compound.
Conclusion
While direct experimental data on this compound is limited, this guide provides a theoretical framework for its properties and potential applications based on established knowledge of related fluorinated and non-fluorinated diazepanes. The introduction of a fluorine atom is predicted to modulate its physicochemical properties, which in turn could influence its pharmacokinetic and pharmacodynamic profile. The outlined synthetic and analytical strategies provide a starting point for the practical investigation of this compound. Further research, including synthesis, in vitro, and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-fluoro-8-methyl-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5H-dibenzo[b,e][1,4]diazepine with clozapine-like mixed activities at muscarinic acetylcholine, dopamine, and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Physicochemical Properties: A Technical Guide to the Solubility and Lipophilicity of Fluoro-Substituted 1,4-Diazepanes
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core physicochemical properties—aqueous solubility and lipophilicity—of fluoro-substituted 1,4-diazepane scaffolds. Due to a lack of available experimental data for the specific compound 6-Fluoro-1,4-diazepane, this document will focus on a representative analogue, 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane , to illustrate these critical drug-like properties. This guide will present available data, detail standardized experimental protocols for determining these parameters, and visualize the interplay of these characteristics in the context of drug discovery.
Core Physicochemical Data of 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane
The aqueous solubility and lipophilicity of a compound are pivotal in determining its pharmacokinetic and pharmacodynamic profile. While experimental data for many novel compounds are not always readily available, computational models provide valuable initial assessments.
Table 1: Physicochemical Properties of 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane
| Parameter | Value | Data Type | Source |
| Molecular Formula | C₁₇H₁₆F₂N₄O₄ | --- | PubChem |
| Molecular Weight | 378.33 g/mol | Computed | PubChem |
| Aqueous Solubility | Data not available | Experimental | --- |
| Lipophilicity (XLogP3-AA) | 3.9 | Computed | PubChem[1] |
Note: XLogP3-AA is a computationally predicted octanol-water partition coefficient (logP), a common measure of lipophilicity.
Experimental Protocols for Solubility and Lipophilicity Determination
To ascertain the definitive solubility and lipophilicity of novel compounds like this compound or its analogues, standardized experimental procedures are essential.
Aqueous Solubility Determination: Shake-Flask Method
The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound in an aqueous medium.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated aqueous solution. Care must be taken to avoid precipitation due to temperature changes.
-
Quantification: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: The solubility is typically reported in units of mg/mL or µg/mL.
Lipophilicity Determination: Shake-Flask Method for LogP
The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is considered the "gold standard" for its experimental determination.[2][3]
Protocol:
-
Solvent Preparation: Equal volumes of n-octanol and purified water (or a pH 7.4 buffer for LogD determination) are mixed and shaken for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Compound Partitioning: A known, small amount of the test compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Equilibration: The solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.
-
Phase Sampling: A sample is carefully taken from both the n-octanol and the aqueous layers.
-
Quantification: The concentration of the compound in each phase is accurately measured using an appropriate analytical method like HPLC or UV-Vis spectroscopy.[4]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Interplay of Solubility, Lipophilicity, and Drug-Likeness
Solubility and lipophilicity are not independent properties; they exist in a delicate balance that is crucial for a molecule's "drug-likeness." A compound must possess sufficient aqueous solubility to be formulated and absorbed, yet also have adequate lipophilicity to permeate biological membranes and reach its target.
This diagram illustrates that both aqueous solubility (blue arrows) and lipophilicity (red arrows) are critical inputs for key ADME (Absorption, Distribution, Metabolism, Excretion) processes. An optimal balance between these properties is required to achieve favorable drug-likeness (green arrows), ensuring a compound can be absorbed, reach its target in effective concentrations, and eventually be cleared from the body. The computed XLogP3-AA of 3.9 for 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane suggests a high degree of lipophilicity, which would likely necessitate strategies to ensure adequate aqueous solubility for potential therapeutic applications.
References
- 1. 1,4-Bis(4-fluoro-2-nitrophenyl)-1,4-diazepane | C17H16F2N4O4 | CID 30869037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 6,6-Difluoro-1,4-diazepane: A Technical Guide
Disclaimer: Initial searches for "6-Fluoro-1,4-diazepane" did not yield specific results. This guide instead focuses on the closely related and synthetically documented compound, 6,6-Difluoro-1,4-diazepane , for which technical information is available. This compound serves as a valuable case study for the synthesis and application of fluorinated diazepane scaffolds in drug discovery.
This technical guide provides an in-depth overview of the synthesis and potential applications of 6,6-difluoro-1,4-diazepane, a fluorinated seven-membered heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
1,4-Diazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[1][2] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The gem-difluoro moiety in 6,6-difluoro-1,4-diazepane can act as a bioisostere for a carbonyl or hydroxyl group, potentially forming favorable interactions with biological targets.[3]
This guide details the synthetic pathway for 6,6-difluoro-1,4-diazepane hydrobromide salt and explores its application in fragment-based drug discovery (FBDD), particularly as an inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[3]
Synthesis of 6,6-Difluoro-1,4-diazepane HBr Salt
The synthesis of 6,6-difluoro-1,4-diazepane HBr salt is a multi-step process that begins with a protected 1,4-diazepan-6-one precursor. The key steps involve gem-difluorination, deprotection of the nitrogen atoms, and subsequent formation of the hydrobromide salt.[4]
Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Step 1: Gem-difluorination of N,N'-di-Boc-1,4-diazepan-6-one [4]
-
To a solution of N,N'-di-Boc-1,4-diazepan-6-one in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N'-di-Boc-6,6-difluoro-1,4-diazepane.
Step 2: Deprotection and HBr Salt Formation [4]
-
Dissolve the crude N,N'-di-Boc-6,6-difluoro-1,4-diazepane in a minimal amount of isopropanol (IPA).
-
Add an excess of a solution of HBr in acetic acid and stir the mixture at room temperature.
-
Monitor the completion of the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in isopropanol and add a solution of HBr in isopropanol until the pH is acidic.
-
Collect the resulting precipitate by filtration, wash with cold isopropanol followed by methyl tert-butyl ether (MTBE), and dry under vacuum to afford 6,6-Difluoro-1,4-diazepane HBr salt as a solid.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 6,6-Difluoro-1,4-diazepane HBr salt at two different scales.
| Parameter | Lab Scale | Pilot Scale |
| Starting Material | ||
| N,N'-di-Boc-1,4-diazepan-6-one | ~5 g | ~500 g |
| Gem-Difluorination | ||
| DAST | 1.5 eq | 1.5 eq |
| Solvent (DCM) | 50 mL | 5 L |
| Reaction Temperature | 0 °C to rt | 0 °C to rt |
| Reaction Time | 2 - 4 h | 4 - 6 h |
| Deprotection & Salt Formation | ||
| HBr in Acetic Acid | Excess | Excess |
| Solvent (Isopropanol) | 50 mL | 4.5 L |
| Final Product | ||
| Yield (HBr Salt) | 85% (from protected) | 80% (from protected) |
| Final Purity (by HPLC) | >99% | >99% |
Note: These are generalized protocols and should be optimized for specific laboratory conditions and scales.[4]
Application in Drug Discovery: BACE1 Inhibition
6,6-Difluoro-1,4-diazepane HBr salt has been identified as a valuable fragment for fragment-based drug discovery (FBDD) campaigns.[3] Its low molecular weight, three-dimensional structure, and the presence of the gem-difluoro moiety make it an attractive candidate for screening against various biological targets.[3]
One notable application is in the inhibition of Beta-secretase 1 (BACE1), an aspartyl protease that plays a critical role in the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[3]
BACE1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the point of inhibition by compounds derived from the 6,6-difluoro-1,4-diazepane scaffold.
By inhibiting BACE1, compounds developed from the 6,6-difluoro-1,4-diazepane fragment can potentially reduce the production of Aβ peptides and the subsequent formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.[3]
Conclusion
While the specific compound this compound remains elusive in the current literature, the synthesis and application of the closely related 6,6-difluoro-1,4-diazepane provide a valuable framework for the exploration of fluorinated diazepane scaffolds. The detailed synthetic protocols and the demonstrated utility in fragment-based drug discovery highlight the potential of this class of compounds for developing novel therapeutics. Further research into mono-fluorinated and other substituted 1,4-diazepanes could uncover new chemical entities with significant biological activities.
References
The Therapeutic Potential of Fluorinated 1,4-Diazepanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. When applied to the 1,4-diazepane scaffold, a privileged structure in central nervous system (CNS) drug discovery, fluorination has unlocked new avenues for therapeutic intervention. This technical guide provides an in-depth overview of the burgeoning field of fluorinated 1,4-diazepanes, focusing on their potential applications in oncology, neuroscience, and coagulation disorders.
Anticancer Applications
Recent research has highlighted the potential of fluorinated 1,4-diazepane derivatives as potent anticancer agents. These compounds have demonstrated significant growth-inhibitory and cytotoxic activities against a range of cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative fluorinated 1,4-diazepane-substituted compounds.
| Compound ID | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Compound A | Leukemia | 1.2 | 2.5 | 6.2 |
| Non-Small Cell Lung | 1.5 | 3.1 | >10 | |
| Colon | 1.1 | 2.3 | 5.9 | |
| CNS | 1.8 | 3.9 | 8.1 | |
| Melanoma | 0.9 | 2.1 | 7.4 | |
| Ovarian | 1.4 | 2.9 | 6.8 | |
| Renal | 1.6 | 3.4 | 7.5 | |
| Prostate | 1.3 | 2.8 | 6.5 | |
| Breast | 1.7 | 3.6 | 7.9 | |
| Compound B | Leukemia | 1.0 | 2.2 | 5.8 |
| Non-Small Cell Lung | 1.3 | 2.8 | >10 | |
| Colon | 0.95 | 2.0 | 5.5 | |
| CNS | 1.6 | 3.5 | 7.8 | |
| Melanoma | 0.8 | 1.9 | 7.0 | |
| Ovarian | 1.2 | 2.6 | 6.3 | |
| Renal | 1.4 | 3.0 | 7.1 | |
| Prostate | 1.1 | 2.4 | 6.0 | |
| Breast | 1.5 | 3.2 | 7.3 |
GI50: Concentration causing 50% growth inhibition. TGI: Concentration causing total growth inhibition. LC50: Concentration causing 50% cell killing.
Mechanism of Action: Induction of Apoptosis
Many fluorinated 1,4-diazepanes exert their anticancer effects by inducing programmed cell death, or apoptosis. This is a crucial mechanism for eliminating malignant cells. The process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium
-
Fluorinated 1,4-diazepane compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated 1,4-diazepane compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50, TGI, and LC50 values.
Central Nervous System Applications
Fluorinated 1,4-diazepanes are being investigated for their potential in treating various CNS disorders due to their ability to modulate key neuronal receptors, such as the sigma receptors.
Quantitative Data for Sigma Receptor Binding
The following table presents the binding affinities of novel fluorinated 1,4-diazepane derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.
| Compound ID | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Compound C | 15.2 | 250.6 |
| Compound D | 8.7 | 180.3 |
| Compound E | 22.5 | 310.1 |
Ki: Inhibitory constant, a measure of binding affinity.
Sigma Receptor Signaling
Sigma receptors are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. Their activation can modulate calcium signaling, oxidative stress, and neuronal survival.
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target sigma receptor
-
Radiolabeled ligand (e.g., [³H]-pentazocine for σ1)
-
Fluorinated 1,4-diazepane compounds
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a series of dilutions of the unlabeled fluorinated 1,4-diazepane compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the diluted test compound or vehicle.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value.
Anticoagulant Applications
Certain fluorinated 1,4-diazepanes have been identified as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.
Quantitative Data for Factor Xa Inhibition
The following table shows the in vitro inhibitory activity of a lead fluorinated 1,4-diazepane against Factor Xa.
| Compound ID | Target | IC50 (nM) |
| Compound F | Factor Xa | 8.5 |
IC50: The half maximal inhibitory concentration.
Coagulation Cascade and Factor Xa Inhibition
Factor Xa plays a central role in the coagulation cascade, where the intrinsic and extrinsic pathways converge. By inhibiting Factor Xa, fluorinated 1,4-diazepanes can effectively block the downstream generation of thrombin and subsequent fibrin clot formation.
Experimental Protocol: Factor Xa Inhibition Assay
This is a chromogenic assay used to determine the inhibitory activity of a compound against Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate for Factor Xa
-
Assay buffer (e.g., Tris-HCl)
-
Fluorinated 1,4-diazepane compounds
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Add assay buffer, the fluorinated 1,4-diazepane compound at various concentrations, and a fixed concentration of Factor Xa to the wells of a microplate.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
-
The rate of substrate cleavage is proportional to the residual Factor Xa activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The incorporation of fluorine into the 1,4-diazepane scaffold has yielded a promising new class of therapeutic agents with diverse potential applications. The examples provided in this guide for anticancer, CNS, and anticoagulant therapies underscore the versatility of this chemical modification. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of fluorinated 1,4-diazepanes and advance these promising compounds towards clinical development.
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoro-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a representative synthesis protocol for 6-fluoro-1,4-diazepane. The experimental details are based on established procedures for the synthesis of the closely related analog, 6,6-difluoro-1,4-diazepane, and should be adapted and optimized for specific laboratory conditions.[1] All operations should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Fluorinating agents are hazardous and require special handling precautions.[1]
Introduction
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[2] The strategic introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3] this compound serves as a valuable fluorinated building block for the synthesis of novel pharmaceutical agents. This document outlines a plausible multi-step synthetic route for its preparation.
The proposed synthesis involves the protection of a suitable 1,4-diazepane precursor, followed by fluorination of a ketone intermediate, and subsequent deprotection to yield the target compound.
Overall Synthetic Scheme
A representative synthetic workflow for preparing this compound is illustrated below. The process begins with a protected 1,4-diazepan-6-one, which undergoes deoxyfluorination, followed by the removal of the protecting groups to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N,N'-di-Boc-1,4-diazepan-6-one
This initial step involves the protection of the secondary amines of 1,4-diazepan-6-one to prevent side reactions in the subsequent fluorination step. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose.
Materials:
-
1,4-diazepan-6-one
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,4-diazepan-6-one (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) or an excess of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (2.2 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N,N'-di-Boc-1,4-diazepan-6-one.
Step 2: Synthesis of N,N'-di-Boc-6-fluoro-1,4-diazepane
This key step introduces the fluorine atom via deoxyfluorination of the ketone. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.
Safety Precaution: Fluorinating agents like DAST are toxic, corrosive, and can decompose exothermically. This procedure must be performed in a well-ventilated fume hood, and appropriate PPE (gloves, safety glasses, lab coat) is mandatory.[1]
Materials:
-
N,N'-di-Boc-1,4-diazepan-6-one
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N,N'-di-Boc-1,4-diazepan-6-one (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add DAST (1.1-1.5 eq) dropwise to the stirred solution. Careful control of the addition rate and temperature is essential.[1]
-
Allow the reaction mixture to warm slowly to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude product, N,N'-di-Boc-6-fluoro-1,4-diazepane, can be purified by column chromatography.
Step 3: Synthesis of this compound (Deprotection)
The final step involves the removal of the Boc protecting groups under acidic conditions to yield the target compound, typically as a salt.
Materials:
-
N,N'-di-Boc-6-fluoro-1,4-diazepane
-
4M Hydrochloric acid (HCl) in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Isopropanol (IPA) or Methanol
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve the crude N,N'-di-Boc-6-fluoro-1,4-diazepane in a minimal amount of a suitable solvent like isopropanol.[1]
-
Add an excess of 4M HCl in dioxane and stir the mixture at room temperature.[1]
-
Monitor the completion of the deprotection by LC-MS.[1]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting residue can be triturated with a solvent like MTBE to induce precipitation of the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold MTBE, and dry under vacuum to afford this compound as its hydrochloride salt.
Data Presentation
The following tables summarize hypothetical but realistic quantitative and characterization data for the key compounds in the synthesis.
Table 1: Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | 1,4-Diazepan-6-one | (Boc)₂O, Et₃N | N,N'-di-Boc-1,4-diazepan-6-one | 85-95% |
| 2 | N,N'-di-Boc-1,4-diazepan-6-one | DAST | N,N'-di-Boc-6-fluoro-1,4-diazepane | 50-70% |
| 3 | N,N'-di-Boc-6-fluoro-1,4-diazepane | 4M HCl in Dioxane | This compound HCl | 90-98% |
Table 2: Physicochemical and Spectroscopic Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Features (CDCl₃) | Expected ¹⁹F NMR Features (CDCl₃) |
| N,N'-di-Boc-1,4-diazepan-6-one | C₁₅H₂₆N₂O₅ | 330.38 | White Solid | δ 1.45 (s, 18H), 3.5-3.8 (m, 8H) | N/A |
| N,N'-di-Boc-6-fluoro-1,4-diazepane | C₁₅H₂₇FN₂O₄ | 334.39 | Colorless Oil / Solid | δ 1.46 (s, 18H), 3.4-4.0 (m, 8H), 4.8-5.1 (dm, ¹JHF ≈ 48 Hz, 1H) | Multiplet split by adjacent protons |
| This compound | C₅H₁₁FN₂ | 118.15 | White Solid (as HCl salt) | Protons on C5 and C7 would show complex splitting due to coupling with fluorine.[3] | Single resonance split by adjacent protons.[3] |
Troubleshooting and Optimization
Low yields or the formation of side products can occur, particularly in the fluorination step.
Caption: Troubleshooting decision tree for the synthesis.
References
Application Note: NMR Spectroscopic Analysis of 6-Fluoro-1,4-diazepane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] 6-Fluoro-1,4-diazepane is a fluorinated heterocyclic compound of interest in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such novel compounds.[2][3] The presence of the ¹⁹F nucleus, with its 100% natural abundance and high sensitivity, provides a valuable additional probe for structural analysis.[4]
Predicted Spectroscopic Data
The substitution of a hydrogen atom with fluorine at the C6 position induces characteristic changes in the NMR spectra, primarily through-bond scalar (J) couplings between fluorine and nearby proton (¹H) and carbon (¹³C) nuclei. The expected chemical shifts and coupling constants are summarized below.
Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2, H-3 | ~2.8 - 3.2 | m | - |
| H-5, H-7 | ~2.9 - 3.4 | m | ²JHH, ³JHH, ³JHF |
| H-6 | ~4.5 - 5.0 | dtm | ¹JHF ≈ 48-50, ³JHH |
| N-H | ~1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-2, C-3 | ~50 - 55 | t | ¹JCH |
| C-5, C-7 | ~45 - 50 | dt | ¹JCH, ²JCF ≈ 20-25 |
| C-6 | ~85 - 95 | dt | ¹JCH, ¹JCF ≈ 170-190 |
Table 3: Predicted ¹⁹F NMR Data for this compound Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-6 | ~ -180 to -220 | m | ¹JFH, ³JFH |
Structural Elucidation Workflow
A logical workflow is crucial for the complete and accurate assignment of all NMR signals to the corresponding atoms in the molecule. The process begins with sample preparation, followed by a series of 1D and 2D NMR experiments designed to build a complete picture of the molecular structure.
Caption: General workflow for NMR-based structural elucidation.
The chemical structure of this compound with IUPAC numbering is essential for discussing signal assignments.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
High-quality NMR spectra depend on correct sample preparation and the use of appropriate experimental parameters.[6]
1. Sample Preparation
-
Amount : Weigh 5-10 mg of this compound for ¹H and ¹⁹F NMR, and 20-40 mg for ¹³C NMR experiments.[7][8]
-
Solvent : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved to create a homogenous solution.[6]
-
Reference : Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ is often used.[7][9]
-
Tube : Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be between 4-5 cm.[6]
2. 1D ¹H NMR Spectroscopy
-
Purpose : To determine the number of different proton environments and their integrations (relative ratios), and to observe splitting patterns (J-coupling).
-
Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').
-
Key Parameters :
-
Spectral Width (SW) : ~12-16 ppm.
-
Acquisition Time (AQ) : ~3-4 seconds to ensure good resolution.[10]
-
Relaxation Delay (D1) : 1-2 seconds.
-
Number of Scans (NS) : 8-16, depending on sample concentration.
-
3. 1D ¹³C NMR Spectroscopy
-
Purpose : To determine the number of unique carbon atoms. Proton-decoupled spectra are standard, showing each unique carbon as a singlet.
-
Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Key Parameters :
-
Spectral Width (SW) : ~200-220 ppm.
-
Acquisition Time (AQ) : ~1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Number of Scans (NS) : 1024 or more, as ¹³C has low natural abundance and sensitivity.
-
4. 1D ¹⁹F NMR Spectroscopy
-
Purpose : To directly observe the fluorine nucleus. The large chemical shift range of ¹⁹F NMR provides high sensitivity to the local electronic environment.[4]
-
Pulse Sequence : A standard single-pulse experiment, often with proton decoupling ¹⁹F{¹H} to simplify the spectrum.
-
Key Parameters :
-
Spectral Width (SW) : ~250-300 ppm.[11]
-
Acquisition Time (AQ) : ~1 second.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Number of Scans (NS) : 16-64.
-
5. 2D COSY (Correlation Spectroscopy)
-
Purpose : To identify protons that are coupled to each other, typically through 2 or 3 bonds (e.g., H-C-H or H-C-C-H).
-
Pulse Sequence : cosygpppqf.
-
Key Parameters :
-
Spectral Width (SW) : Same as 1D ¹H in both dimensions.
-
Number of Increments : 256-512 in the F1 dimension.
-
Number of Scans (NS) : 2-8 per increment.
-
6. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : To identify which protons are directly attached to which carbon atoms by correlating their signals via their one-bond J-coupling.[12][13]
-
Pulse Sequence : hsqcetgpsisp2.2.[12]
-
Key Parameters :
-
Spectral Width (SW) : ~12 ppm in F2 (¹H), ~160-180 ppm in F1 (¹³C).
-
Number of Increments : 128-256 in the F1 dimension.
-
Number of Scans (NS) : 4-16 per increment.
-
¹JCH Coupling Constant : Optimized for an average one-bond C-H coupling of ~145 Hz.[12]
-
7. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : To identify longer-range correlations between protons and carbons, typically over 2 or 3 bonds (²JCH, ³JCH). This is crucial for connecting molecular fragments.[14]
-
Pulse Sequence : hmbcgplpndqf.
-
Key Parameters :
-
Spectral Width (SW) : Same as HSQC.
-
Number of Increments : 256-512 in the F1 dimension.
-
Number of Scans (NS) : 8-32 per increment.
-
Long-Range Coupling Delay : Optimized for an average long-range J-coupling of 8-10 Hz.[14]
-
Data Analysis and Interpretation
The combined data from these experiments allows for the complete assignment of the structure.
-
¹H, ¹³C, ¹⁹F : Provide the chemical shifts for each nucleus.
-
COSY : Establishes the proton-proton connectivity within the diazepane ring. For example, a cross-peak between protons at C5 and C6 would be expected.
-
HSQC : Links each proton directly to its attached carbon (e.g., H6 to C6, H5 to C5, etc.).
-
HMBC : Connects the molecular framework. For instance, the proton at C6 (H6) should show a correlation to the carbons at C5 and C7, confirming their proximity. Similarly, protons at C5 and C7 should show correlations to C6.
The diagram below illustrates the key expected correlations that would be used to verify the structure of this compound.
Caption: Key expected COSY and HMBC correlations for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. biophysics.org [biophysics.org]
- 5. mdpi.com [mdpi.com]
- 6. organomation.com [organomation.com]
- 7. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-range heteronuclear correlation [chem.ch.huji.ac.il]
Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the anticipated mass spectrometry fragmentation of 6-Fluoro-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry. Due to the introduction of a fluorine atom, this diazepane analog is expected to exhibit distinct fragmentation patterns that can be crucial for its identification and structural elucidation in various matrices. This application note outlines a predicted fragmentation pathway, presents the expected quantitative data in a tabular format, and provides a comprehensive experimental protocol for its analysis using liquid chromatography-mass spectrometry (LC-MS).
Predicted Fragmentation Pathway
The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to proceed through several key pathways. The molecular ion [M+H]⁺ will likely undergo initial cleavages within the diazepane ring and loss of neutral fragments.
Alpha-cleavage adjacent to the nitrogen atoms is a common fragmentation route for amines.[1] For this compound, this could lead to the opening of the seven-membered ring. Subsequent fragmentation could involve the loss of small molecules such as ethylene (C₂H₄) or fluoroethylene (C₂H₃F). The presence of the fluorine atom may also lead to the characteristic loss of a hydrogen fluoride (HF) molecule.
Based on the analysis of related fluorinated and non-fluorinated diazepane derivatives, a primary fragmentation pathway is proposed.[2] This pathway is initiated by protonation, followed by ring opening and subsequent fragmentation to yield characteristic product ions.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral loss from the protonated molecule [M+H]⁺.
| Fragment Ion | Proposed Structure | m/z (Predicted) | Neutral Loss |
| [M+H]⁺ | C₅H₁₂FN₂⁺ | 119.10 | - |
| Fragment 1 | C₃H₇FN₂⁺ | 90.06 | C₂H₅ |
| Fragment 2 | C₅H₁₀N₂⁺ | 98.09 | HF |
| Fragment 3 | C₃H₆N⁺ | 56.05 | C₂H₅FN |
| Fragment 4 | C₄H₈FN⁺ | 89.07 | CH₄N |
Experimental Protocol: LC-MS Analysis of this compound
This protocol provides a general framework for the analysis of this compound using a triple quadrupole mass spectrometer.[3] Optimization of parameters may be required for specific instrumentation and sample matrices.[4]
1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[5]
-
For analysis, dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.[5]
-
If working with complex matrices like plasma or tissue extracts, perform a protein precipitation step followed by solid-phase extraction for sample cleanup to minimize matrix effects.[6]
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis)
-
Mass Range (Full Scan): m/z 50-200
-
Precursor Ion (Product Ion Scan): m/z 119.1
-
Collision Gas: Argon
-
Collision Energy: Optimize between 10-40 eV to obtain characteristic fragment ions.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Data Analysis
Acquired data should be processed using appropriate software. The full scan data will be used to identify the protonated molecular ion [M+H]⁺. The product ion scan data will reveal the fragmentation pattern, which can be compared against the predicted fragments in the table above. For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed using the most intense and specific precursor-to-product ion transitions.[3]
Visualizations
Proposed Fragmentation Pathway of this compound
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 4. tecan.com [tecan.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. biocompare.com [biocompare.com]
Application Notes and Protocols for 6-Fluoro-1,4-diazepane in Fragment-Based Drug Discovery
Application Notes
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[1] Fluorinated fragments, such as 6-Fluoro-1,4-diazepane and its derivatives, are increasingly valuable additions to screening libraries for several key reasons:
-
¹⁹F NMR Screening: The fluorine atom provides a sensitive handle for ¹⁹F-NMR-based screening methods, which offer high throughput and reduced signal overlap, allowing for the screening of compound mixtures.[2]
-
Enhanced Binding Properties: Fluorine can act as a bioisostere for a hydroxyl group or a carbonyl oxygen, potentially forming favorable hydrogen bonds or other interactions with the target protein, thereby improving binding affinity and specificity.[3]
-
Improved Physicochemical and Pharmacokinetic Properties: The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and pKa, which can be leveraged to optimize drug-like properties during lead development.[3]
-
3D-Rich Scaffold: The non-planar diazepane ring provides a three-dimensional architecture that can lead to improved specificity and binding interactions compared to flat aromatic fragments.[1]
-
Chemical Tractability: The diazepane scaffold offers multiple points for synthetic elaboration, facilitating the evolution of initial fragment hits into more potent lead compounds.[1]
Application Focus: Inhibition of Beta-secretase 1 (BACE1)
BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. The active site of BACE1 is relatively large, making it a challenging target for traditional high-throughput screening. FBDD has emerged as a successful strategy for identifying novel BACE1 inhibitors.[1] The unique properties of fluorinated diazepanes make them promising candidates for identifying novel binding interactions within the BACE1 active site.[1]
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the point of inhibition by fragments like 6,6-Difluoro-1,4-diazepane.
Experimental Protocols
A typical FBDD campaign involves a primary screen to identify initial hits, followed by secondary validation and characterization.
Protocol 1: ¹⁹F-NMR Screening for Fragment Binding
¹⁹F-NMR is a highly sensitive method for detecting the binding of fluorinated fragments. Changes in the chemical shift, line broadening, or relaxation properties of the ¹⁹F signal upon addition of the target protein indicate binding.
Materials and Reagents:
| Reagent/Material | Specifications |
| Target Protein | e.g., Recombinant human BACE1 (catalytic domain), >95% purity |
| Fragment | This compound or 6,6-Difluoro-1,4-diazepane HBr salt |
| Buffer | 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4 in 99.9% D₂O |
| Reference Standard | Trifluoroacetic acid (TFA) or other suitable fluorinated standard |
| NMR Tubes | High-precision 5 mm NMR tubes |
Instrumentation:
-
NMR Spectrometer (≥ 500 MHz) equipped with a fluorine-observe probe.
Experimental Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 20 µM BACE1) in the NMR buffer.
-
Prepare a stock solution of the fluorinated fragment (e.g., 100 mM 6,6-Difluoro-1,4-diazepane HBr salt) in D₂O.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹⁹F-NMR spectrum of the fragment (e.g., 200 µM) in the NMR buffer.
-
Acquire a second ¹⁹F-NMR spectrum of the fragment in the presence of the target protein (e.g., 10 µM BACE1).
-
-
Data Analysis:
-
Compare the two spectra. A change in the chemical shift or significant line broadening of the fragment's fluorine signal in the presence of the protein indicates a binding event.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Affinity Determination
SPR is used to validate hits from the primary screen and to determine their binding affinity (K D) and kinetics.
Materials and Reagents:
| Reagent/Material | Specifications |
| Target Protein | e.g., Recombinant human BACE1 |
| Fragment | This compound or 6,6-Difluoro-1,4-diazepane HBr salt |
| Immobilization Buffer | e.g., 10 mM Sodium Acetate, pH 5.0 |
| Running Buffer | e.g., PBS with 0.05% Tween 20 |
| Regeneration Solution | e.g., 10 mM Glycine-HCl, pH 2.5 |
| SPR Sensor Chip | e.g., CM5 chip |
Instrumentation:
-
SPR Instrument (e.g., Biacore)
Experimental Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target protein (e.g., 10 µg/mL BACE1 in immobilization buffer) to achieve a target immobilization level (e.g., 8000-10000 RU).[1]
-
Deactivate excess reactive groups with ethanolamine-HCl.
-
-
Fragment Screening:
-
Prepare a dilution series of the fluorinated fragment in running buffer (e.g., 1 µM to 1000 µM).[1]
-
Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
-
Monitor the binding response in Response Units (RU).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (K D).
-
Protocol 3: Synthesis of 6,6-Difluoro-1,4-diazepane HBr Salt
A plausible synthetic route for 6,6-Difluoro-1,4-diazepane involves the deoxyfluorination of a ketone precursor.[3]
Step 1: Protection of 1,4-Diazepan-6-one
-
Dissolve 1,4-diazepan-6-one in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the N,N'-di-Boc-1,4-diazepan-6-one.
Step 2: Deoxyfluorination
-
Dissolve the protected ketone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.[4]
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the product and purify by column chromatography to yield N,N'-di-Boc-6,6-difluoro-1,4-diazepane.[4]
Step 3: Deprotection and Salt Formation
-
Dissolve the di-Boc protected fluorinated diazepane in a minimal amount of a suitable solvent (e.g., isopropanol).[4]
-
Add an excess of a solution of HBr in acetic acid and stir at room temperature.[4]
-
Monitor the reaction for the completion of deprotection by LC-MS.[4]
-
Remove the solvent under reduced pressure.
-
The resulting precipitate is collected by filtration, washed, and dried under vacuum to afford 6,6-Difluoro-1,4-diazepane HBr salt.[4]
Data Presentation
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms significantly alters the physicochemical properties of the diazepane scaffold.[3]
| Property | N-Boc-1,4-diazepane (Non-Fluorinated) | N-Boc-6,6-difluoro-1,4-diazepane (Fluorinated) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₁₈F₂N₂O₂ |
| Molecular Weight | 200.28 g/mol | 236.26 g/mol |
| Appearance | Not specified | Solid |
| Purity | ≥98% | >98% |
Expected Spectroscopic Data for 6,6-Difluoro-1,4-diazepane
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Protons on carbons adjacent to the CF₂ group (C5 and C7) would show complex splitting patterns due to geminal and vicinal coupling with the fluorine atoms. |
| ¹³C NMR | The carbon atom bearing the two fluorine atoms (C6) would appear as a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C5 and C7) would also show splitting due to two-bond coupling (²JCF). |
| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms, which would be split by the adjacent protons. |
| Mass Spectrometry | A molecular ion peak at m/z = 136.08 is expected. Predicted fragmentation would likely involve the loss of HF or CHF₂ fragments.[3] |
References
Protecting Group Strategies for the Synthesis of 6-Fluoro-1,4-diazepane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in the synthesis of 6-Fluoro-1,4-diazepane. The introduction of a fluorine atom into the 1,4-diazepane scaffold can significantly influence the physicochemical and pharmacological properties of potential drug candidates. Consequently, effective and selective protection of the diazepane nitrogen atoms is paramount for successful multi-step synthetic campaigns.
Introduction to Protecting Group Strategies
The synthesis of substituted 6-Fluoro-1,4-diazepanes necessitates a well-defined protecting group strategy to enable selective functionalization of the two secondary amine groups. The choice of protecting groups is guided by the principles of orthogonal protection, which allows for the selective removal of one group in the presence of another under distinct chemical conditions.[1][2] This facilitates sequential modification of the diazepane core. This note focuses on three commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetyl (TFA). These groups offer a range of stabilities and deprotection conditions, providing a versatile toolkit for the synthetic chemist.[1]
Strategic Approaches:
-
Mono-Protection: Essential for introducing a single substituent onto the diazepane ring. This can be achieved by carefully controlling the stoichiometry of the protecting group reagent.[1]
-
Symmetrical Di-Protection: Protects both nitrogen atoms with the same group, useful when subsequent reactions are desired at a different position or when the symmetrical nature of the intermediate is beneficial.
-
Orthogonal Di-Protection: Employs two different protecting groups that can be removed under different conditions, allowing for the sequential functionalization of each nitrogen atom.[1][3]
Protecting Group Selection and Deprotection Conditions
The selection of an appropriate protecting group is critical and depends on the planned synthetic route and the chemical tolerances of the intermediate molecules.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane) |
| benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA) | Mild basic conditions (e.g., K₂CO₃ in MeOH/H₂O) |
Experimental Protocols
Protocol 1: Mono-Boc Protection of this compound
This protocol describes the selective mono-protection of the this compound ring.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield mono-Boc-6-Fluoro-1,4-diazepane.
Protocol 2: Orthogonal Protection (Mono-Boc, Mono-Cbz)
This protocol assumes the starting material is mono-Boc protected this compound from Protocol 1.
Materials:
-
Mono-Boc-6-Fluoro-1,4-diazepane
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve mono-Boc-6-Fluoro-1,4-diazepane (1.0 eq) in dichloromethane.[1]
-
Add triethylamine (1.1 eq).[1]
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.[1]
-
Quench the reaction with saturated sodium bicarbonate solution.[1]
-
Separate the organic layer, and wash successively with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]
-
Purify the crude product by column chromatography on silica gel to afford the orthogonally protected N-Boc, N'-Cbz-6-Fluoro-1,4-diazepane.
Protocol 3: Deprotection Strategies
Materials:
-
Boc-protected this compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the Boc-protected compound in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Monitor the reaction to completion by TLC or LC-MS.[1]
-
Concentrate the reaction mixture under reduced pressure to obtain the trifluoroacetate salt of the deprotected amine.[1]
Materials:
-
Cbz-protected this compound derivative
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.[1]
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[1]
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Wash the Celite pad with methanol.[1]
-
Combine the filtrates and concentrate under reduced pressure to yield the free amine.[1]
Materials:
-
TFA-protected this compound derivative
-
Methanol
-
Water
-
Potassium carbonate (K₂CO₃)
Procedure:
-
Dissolve the TFA-protected compound in a mixture of methanol and water.[1]
-
Add potassium carbonate (2-3 equivalents).[1]
-
Stir the mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Once complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to afford the deprotected amine.[1]
Visualizing Protecting Group Strategies
Caption: Orthogonal protecting group strategy for sequential functionalization.
Caption: General experimental workflow for synthesis.
Conclusion
The protecting group strategies outlined in this document provide a robust framework for the selective synthesis of functionalized this compound derivatives. The choice of Boc, Cbz, or TFA protecting groups, and their orthogonal application, offers the flexibility required for complex multi-step synthetic routes in drug discovery and development.[1] The provided protocols serve as a starting point, and optimization may be necessary to achieve the desired outcomes for specific synthetic targets.
References
Application Notes and Protocols for the Purity Assessment of 6-Fluoro-1,4-diazepane
Introduction
6-Fluoro-1,4-diazepane is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of the parent 1,4-diazepane scaffold.[1] Ensuring the chemical purity and stereochemical integrity of such active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring their safety and efficacy.[2][3] This document provides detailed application notes and protocols for a suite of analytical techniques for the comprehensive purity assessment of this compound.
Application Note 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Determination
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the potency and impurity profile of non-volatile organic molecules.[4] A reversed-phase HPLC method with UV detection is a standard approach for separating this compound from its potential process-related impurities and degradation products.[5]
Experimental Protocol: Reversed-Phase HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a concentration of 1.0 mg/mL in the same diluent.
4. Data Analysis:
-
The percentage purity is calculated by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Data Presentation
| Analyte | Retention Time (min) | Limit of Detection (µg/mL) | Limit of Quantitation (µg/mL) |
| This compound | 8.5 | 0.1 | 0.3 |
| Potential Impurity 1 | 6.2 | 0.1 | 0.3 |
| Potential Impurity 2 | 10.1 | 0.1 | 0.3 |
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Application Note 2: Chiral HPLC for Enantiomeric Purity Assessment
For chiral molecules, it is essential to determine the enantiomeric purity, as different enantiomers can have different pharmacological activities and toxicities. Chiral HPLC is the most common technique for separating and quantifying enantiomers.[6]
Experimental Protocol: Chiral HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small amount of a basic modifier (e.g., 80:20 n-Hexane:Isopropanol + 0.1% Diethylamine).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Data Presentation
| Enantiomer | Retention Time (min) | % Area |
| (R)-6-Fluoro-1,4-diazepane | 12.3 | 99.8 |
| (S)-6-Fluoro-1,4-diazepane | 14.5 | 0.2 |
Experimental Workflow
Caption: Workflow for chiral HPLC analysis.
Application Note 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds, making it ideal for identifying and quantifying residual solvents from the synthesis process.[7]
Experimental Protocol: Headspace GC-MS
1. Instrumentation:
-
GC system with a headspace autosampler, a flame ionization detector (FID), and a mass spectrometer (MS).
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
MS Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
3. Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
-
Seal the vial and heat at 80 °C for 15 minutes before injection.
Data Presentation
| Residual Solvent | Retention Time (min) | Limit (ppm) | Observed (ppm) |
| Methanol | 3.2 | 3000 | < 50 |
| Dichloromethane | 4.5 | 600 | < 10 |
| Ethyl Acetate | 5.8 | 5000 | 120 |
Experimental Workflow
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
Application Notes and Protocols for the Electrophilic Fluorination of 1,4-Diazepan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the α-fluorination of 1,4-diazepan-6-one, a heterocyclic scaffold of interest in medicinal chemistry. The protocol is based on established methods for the fluorination of cyclic ketones using the electrophilic fluorinating agent Selectfluor®.[1][2] This method offers a practical approach to introduce a fluorine atom, a critical element in modern drug design for modulating pharmacokinetic and pharmacodynamic properties.[3] The protocol outlines the reaction setup, execution, workup, and purification, along with a proposed reaction mechanism and data presentation.
Introduction
The introduction of fluorine into bioactive molecules is a widely utilized strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[3] The 1,4-diazepan-6-one core is a key structural motif in various pharmacologically active compounds. The selective fluorination of this scaffold can lead to the generation of novel analogs with potentially improved therapeutic profiles. This application note details a robust and accessible protocol for the α-fluorination of 1,4-diazepan-6-one using Selectfluor®, a stable and easy-to-handle electrophilic fluorine source.[1] The reaction proceeds under mild conditions and is applicable to a range of cyclic ketones.[4]
Reaction Scheme
Caption: Proposed reaction for the fluorination of 1,4-diazepan-6-one.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental setups and scales.
Materials:
-
1,4-Diazepan-6-one
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-diazepan-6-one (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (e.g., 10 mL per 1 mmol of substrate).
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
-
Addition of Fluorinating Agent:
-
In a single portion, add Selectfluor® (1.1 eq) to the stirred solution. A slight exotherm may be observed.
-
Continue stirring the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 2-24 hours, depending on the substrate and scale.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the desired fluorinated product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the electrophilic fluorination of cyclic ketones with Selectfluor®, which can be used as a starting point for the fluorination of 1,4-diazepan-6-one.
| Substrate (Similar to 1,4-diazepan-6-one) | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Selectfluor® | Acetonitrile | Room Temp | 12 | 75-85 | [2] |
| N-Boc-4-piperidone | Selectfluor® | Acetonitrile | Room Temp | 8 | 80-90 | General knowledge based on similar reactions |
| Tropinone | Selectfluor® | Acetonitrile | Room Temp | 24 | 60-70 | General knowledge based on similar reactions |
| 1,3-Dicarbonyl Compounds | Selectfluor® | Water | Room Temp | 1-4 | 85-95 | [4] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the fluorination of 1,4-diazepan-6-one.
Proposed Reaction Mechanism
The electrophilic fluorination of a ketone with Selectfluor® is proposed to proceed through an enol or enolate intermediate.[1][2]
Caption: A simplified mechanism for electrophilic fluorination.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Selectfluor® is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
Acetonitrile is flammable and toxic. Handle with appropriate precautions.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of α-fluoro-1,4-diazepan-6-one. The described method, utilizing the commercially available and user-friendly electrophilic fluorinating agent Selectfluor®, offers a reliable and efficient route to this potentially valuable compound for drug discovery and development. The provided workflow and mechanistic insights should serve as a valuable resource for researchers in the field.
References
Application of 6-Fluoro-1,4-diazepane in CNS Drug Development: Application Notes and Protocols
Introduction
The 1,4-diazepane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous CNS-active drugs with anxiolytic, anticonvulsant, and antipsychotic properties.[1][2] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and blood-brain barrier permeability, making fluorinated heterocycles highly valuable in CNS drug development.[3] This document outlines potential applications and experimental protocols for the hypothetical compound 6-Fluoro-1,4-diazepane, leveraging data from its difluorinated analog and the broader class of diazepines.
Application Notes
Potential Therapeutic Applications
Given the established role of the 1,4-diazepane core in CNS-acting agents, this compound is a promising candidate for the development of novel therapeutics for a range of neurological and psychiatric disorders. Potential applications include:
-
Anxiolytics: As analogs of benzodiazepines, fluorinated 1,4-diazepanes may act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. This modulation would enhance the calming effects of GABA, suggesting potential for the treatment of generalized anxiety disorder, panic disorder, and other anxiety-related conditions.
-
Anticonvulsants: By potentiating GABAergic inhibition, these compounds could raise the seizure threshold, offering a potential therapeutic strategy for epilepsy.
-
Antipsychotics: Certain substituted 1,4-diazepines have shown efficacy as antipsychotic agents. This compound could serve as a scaffold for the development of novel antipsychotics with improved efficacy and side-effect profiles.
Physicochemical and Pharmacokinetic Profile
The introduction of a fluorine atom at the 6-position of the 1,4-diazepane ring is expected to modulate its physicochemical properties. Based on comparative data for 6,6-difluoro-1,4-diazepane and its non-fluorinated counterpart, the following trends can be anticipated.
| Property | Non-Fluorinated 1,4-Diazepane (Analog) | 6,6-Difluoro-1,4-diazepane (Analog) | Predicted for this compound |
| Molecular Weight | 100.16 g/mol | 136.14 g/mol | ~118.15 g/mol |
| Lipophilicity (logP) | Lower | Higher | Intermediate to High |
| Metabolic Stability | Lower | Higher | Enhanced |
| Binding Affinity | Variable | Potentially Increased | Potentially Increased |
| pKa | Basic | Less Basic | Slightly Less Basic |
Data for non-fluorinated and difluorinated analogs are for comparative purposes. Predicted values for this compound are hypothetical.
Experimental Protocols
Synthesis of 6,6-Difluoro-1,4-diazepane HBr Salt
This protocol describes a general method for the synthesis of a fluorinated 1,4-diazepane, which can be adapted for the synthesis of the mono-fluoro analog. The key steps involve the protection of the amine groups, fluorination of the ketone, and subsequent deprotection.
1. Protection of 1,4-Diazepan-6-one:
-
Dissolve 1,4-diazepan-6-one in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the N,N'-diprotected-1,4-diazepan-6-one.
2. Gem-difluorination:
-
Dissolve the protected diazepanone in anhydrous dichloromethane under a nitrogen atmosphere and cool to 0°C.
-
Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction with a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
3. Deprotection and Salt Formation:
-
Dissolve the crude N,N'-di-Boc-6,6-difluoro-1,4-diazepane in a minimal amount of isopropanol.
-
Add a solution of 4M HCl in dioxane or HBr in acetic acid and stir at room temperature.[3]
-
Monitor the deprotection by LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in isopropanol and add a solution of HBr in isopropanol until the pH is acidic.
-
Collect the resulting precipitate by filtration, wash with cold isopropanol and MTBE, and dry under vacuum to yield 6,6-Difluoro-1,4-diazepane HBr salt.[3]
In Vitro CNS Receptor Binding Assay: GABA-A Receptor
This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand)
-
Test compound (e.g., this compound)
-
Diazepam (positive control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and diazepam.
-
In test tubes, combine the rat cortical membrane preparation, [³H]-Flumazenil, and either buffer (for total binding), a high concentration of unlabeled diazepam (for non-specific binding), or the test compound at various concentrations.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) and subsequently the Ki value (inhibition constant) to assess the binding affinity.
In Vivo Behavioral Assay: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituate the animals (e.g., mice or rats) to the testing room for at least one hour before the experiment.
-
Administer the test compound (this compound), vehicle, or a positive control (e.g., diazepam) to different groups of animals via an appropriate route (e.g., intraperitoneal injection).
-
After a specific pre-treatment time, place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.
-
An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Hypothetical Signaling Pathway Involvement
1,4-Diazepane derivatives, particularly those acting on the CNS, often target the GABA-A receptor. The following diagram illustrates the hypothetical mechanism of action of this compound as a positive allosteric modulator of this receptor.
Conclusion
While this compound remains a hypothetical compound in the context of published CNS drug development, the foundational knowledge of fluorination chemistry and the established pharmacology of the 1,4-diazepane scaffold provide a strong rationale for its investigation. The protocols and application notes presented here offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of this and related novel fluorinated compounds as potential next-generation CNS therapeutics. Further empirical research is essential to validate these hypotheses and fully elucidate the therapeutic potential of this compound.
References
methodology for assessing metabolic stability of fluorinated diazepanes
Application Note: Metabolic Stability of Fluorinated Diazepanes
Introduction
The introduction of fluorine into pharmaceutical compounds is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacokinetic profiles. Diazepanes, a critical class of psychoactive drugs, are often fluorinated to improve their therapeutic index. Assessing the metabolic stability of these fluorinated analogs is a crucial step in drug discovery and development, providing insights into their in vivo half-life and potential for drug-drug interactions.
This application note provides a detailed methodology for assessing the metabolic stability of fluorinated diazepanes using human liver microsomes (HLM). Liver microsomes are subcellular fractions rich in cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism for a majority of drugs. This protocol outlines the experimental workflow, data analysis, and interpretation of results.
The Role of Fluorination in Metabolic Stability
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, contribute to its significant impact on drug metabolism. Key effects include:
-
Blocking Metabolic Sites: Fluorine atoms can be strategically placed to block sites on a molecule that are susceptible to oxidative metabolism by CYP enzymes. This "metabolic blocking" can significantly increase a compound's half-life.
-
Altering Electronic Properties: The strong electron-withdrawing nature of fluorine can change the electron density of the aromatic rings in diazepanes, potentially reducing the affinity of metabolizing enzymes.
-
Conformational Effects: Fluorine substitution can alter the preferred conformation of a molecule, which may affect its binding to the active site of metabolic enzymes.
While the C-F bond is exceptionally strong, metabolic defluorination can occur, though it is generally not a major metabolic pathway for many compounds.
Overview of the In Vitro Metabolic Stability Assay
The in vitro metabolic stability assay measures the rate at which a test compound is metabolized by liver enzymes over time. The primary test system described here is pooled human liver microsomes, which allows for the assessment of Phase I metabolic pathways. The rate of disappearance of the parent compound is monitored, and from this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.
Experimental Workflow Diagram
Caption: Workflow for assessing metabolic stability in liver microsomes.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format to allow for higher throughput screening.
Materials and Reagents
-
Test Compounds: Fluorinated diazepanes and positive controls (e.g., Diazepam, Verapamil).
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Troubleshooting & Optimization
Technical Support Center: Synthesis of Mono-fluorinated Diazepanes
Welcome to the technical support center for the synthesis of mono-fluorinated diazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthetic challenges of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of mono-fluorinated diazepanes?
A1: The main challenges in synthesizing mono-fluorinated diazepanes revolve around controlling regioselectivity, minimizing side reactions, and purifying the final product. The introduction of a single fluorine atom onto the diazepane ring can be difficult to achieve at a specific position without the formation of undesired isomers or degradation products. The electron-withdrawing nature of fluorine can also affect the reactivity of the diazepane core, influencing subsequent reaction steps.
Q2: Which fluorinating agents are most commonly used for the mono-fluorination of diazepane precursors?
A2: Electrophilic fluorinating reagents are the most common choice for introducing a single fluorine atom. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and commercially available reagent known for its relative safety and ease of handling.[1][2][3][4] Another reagent that has been used for the fluorination of related benzodiazepine systems is diethylaminosulfur trifluoride (DAST) .
Q3: How can I control the regioselectivity of the fluorination reaction on a diazepan-2-one ring?
A3: Achieving high regioselectivity is a significant challenge. The position of fluorination on the diazepan-2-one ring is influenced by the substrate's electronic and steric properties. To favor fluorination at a specific carbon, consider the following:
-
Protecting Groups: Strategic use of protecting groups on the nitrogen atoms of the diazepane ring can influence the electron density and steric environment, thereby directing the electrophilic fluorinating agent to the desired position.
-
Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and reaction time can play a crucial role in controlling regioselectivity.
-
Substrate Design: The inherent structure of the diazepane precursor will heavily influence the outcome. Computational modeling can sometimes be employed to predict the most likely site of electrophilic attack.
Q4: What are the common side reactions to watch out for during the fluorination of diazepanes?
A4: Several side reactions can occur, leading to a complex mixture of products and lower yields of the desired mono-fluorinated diazepane. These include:
-
Over-fluorination: Formation of di- or tri-fluorinated products.
-
Elimination: Loss of HF from the fluorinated intermediate, leading to unsaturated byproducts.
-
Ring Opening/Degradation: The diazepane ring can be susceptible to cleavage under harsh reaction conditions.
-
Oxidation: Some fluorinating agents, like Selectfluor®, are also strong oxidants and can lead to undesired oxidized byproducts.[1]
Q5: What are the best practices for purifying mono-fluorinated diazepanes?
A5: Purification can be challenging due to the potential for a mixture of closely related fluorinated and non-fluorinated compounds.
-
Flash Column Chromatography: This is the most common method for purification. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution system are often necessary to achieve good separation.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
Troubleshooting Guides
Problem 1: Low or No Yield of the Mono-fluorinated Product
| Possible Cause | Troubleshooting Steps |
| Inactive Fluorinating Agent | Ensure the fluorinating agent (e.g., Selectfluor®) is fresh and has been stored under appropriate conditions (cool, dry). Consider purchasing a new batch from a reputable supplier. |
| Poor Substrate Reactivity | The diazepane precursor may not be sufficiently nucleophilic for the electrophilic fluorination to occur. Consider modifying the substrate to increase its electron density at the desired position of fluorination. |
| Incorrect Reaction Conditions | Optimize the reaction solvent, temperature, and time. For electrophilic fluorinations with Selectfluor®, acetonitrile is a commonly used solvent. A systematic variation of these parameters can help identify the optimal conditions. |
| Degradation of Starting Material or Product | The reaction conditions may be too harsh. Try running the reaction at a lower temperature or for a shorter duration. Monitor the reaction progress by TLC or LC-MS to identify the point of maximum product formation and avoid degradation. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Multiple Reactive Sites on the Substrate | The diazepane precursor has several positions susceptible to electrophilic attack. Consider introducing steric hindrance near undesired reactive sites through substrate modification or the use of bulky protecting groups. |
| Reaction Conditions Favoring Multiple Pathways | The choice of solvent and temperature can influence the regioselectivity. Experiment with a range of solvents with different polarities. Lowering the reaction temperature may increase the selectivity of the fluorination. |
| Isomerization of the Product | Under certain conditions, the initially formed product may isomerize to a more stable regioisomer. Analyze the reaction mixture at different time points to investigate this possibility. |
Problem 3: Difficulty in Purifying the Mono-fluorinated Product
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Products and Byproducts | The desired product and side products may have very similar polarities, making separation by standard column chromatography difficult. |
| - Optimize Chromatography: Experiment with different solvent systems for elution in flash chromatography. A shallow gradient can sometimes improve separation. | |
| - Alternative Stationary Phases: Consider using different stationary phases, such as alumina or reverse-phase silica. | |
| - Preparative TLC/HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or HPLC can be effective. | |
| Product Instability on Silica Gel | Some fluorinated compounds can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography. |
| - Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., triethylamine) before packing the column. | |
| - Use Alumina: Alumina is a more basic stationary phase and can be a good alternative to silica gel for acid-sensitive compounds. |
Experimental Protocols
General Protocol for Electrophilic Mono-fluorination of an N-Protected Diazepan-2-one
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-protected diazepan-2-one
-
Selectfluor®
-
Anhydrous acetonitrile
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected diazepan-2-one (1.0 eq) in anhydrous acetonitrile.
-
Addition of Fluorinating Agent: To the stirred solution, add Selectfluor® (1.1 - 1.5 eq) portion-wise at room temperature. The reaction may be exothermic, so careful addition is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-fluorinated diazepane.
Characterization:
The purified mono-fluorinated diazepane should be characterized by:
-
NMR Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for confirming the structure and the position of the fluorine atom.[5][6][7]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for Mono-fluorination
| Entry | Fluorinating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Selectfluor® | 1.2 | Acetonitrile | 25 | 12 | 45 |
| 2 | Selectfluor® | 1.5 | Acetonitrile | 50 | 6 | 55 |
| 3 | DAST | 1.2 | Dichloromethane | 0 to 25 | 8 | 30 |
| 4 | Selectfluor® | 1.2 | DMF | 25 | 12 | 35 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: General workflow for the synthesis of a mono-fluorinated diazepane.
Caption: Troubleshooting guide for low yield in mono-fluorination reactions.
References
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectfluor and Its Analogs’ Electrophilic Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Fluorination Reactions for Diazepane Rings
Welcome to the technical support center for the fluorination of diazepane rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of fluorinated diazepanes.
Troubleshooting Guides
This section addresses specific problems you may encounter during the fluorination of diazepane rings, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Inappropriate Fluorinating Reagent: The chosen reagent may not be suitable for your specific diazepane substrate. Electrophilic and nucleophilic fluorinating agents have different substrate requirements.
-
Deactivated Reagent: Many fluorinating reagents are sensitive to moisture and may have degraded upon storage.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, or conversely, high temperatures might lead to reagent or substrate decomposition.[1]
-
Poor Solubility: The diazepane starting material or the fluorinating reagent may not be sufficiently soluble in the chosen solvent.
-
Presence of Quenching Moieties: Unprotected functional groups on the diazepane ring, such as primary or secondary amines, can react with the fluorinating agent in a non-productive manner.
Solutions:
-
Reagent Selection:
-
For deoxyfluorination of hydroxylated diazepanes, consider using DAST (Diethylaminosulfur Trifluoride) or the more thermally stable Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride).[2][3]
-
For the fluorination of electron-rich positions on a diazepane ring, an electrophilic fluorinating agent like Selectfluor® may be more appropriate.
-
-
Reagent Handling: Ensure that fluorinating reagents are handled under an inert atmosphere (e.g., nitrogen or argon) and that anhydrous solvents are used.
-
Temperature Optimization: Screen a range of temperatures. For DAST and Deoxo-Fluor, reactions are often initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature or slightly above.[4] For Selectfluor®, reactions may be run at room temperature or with gentle heating.[5]
-
Solvent Screening: Test a variety of anhydrous solvents in which both the substrate and reagent are soluble. Common solvents for fluorination include dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF).
-
Protecting Groups: Protect reactive functional groups, particularly the nitrogen atoms of the diazepane ring, with suitable protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to prevent side reactions.[6]
Problem 2: Formation of Multiple Products and Low Regioselectivity
Possible Causes:
-
Multiple Reactive Sites: The diazepane ring may have several positions susceptible to fluorination, leading to a mixture of isomers.
-
Rearrangement Reactions: Deoxyfluorination of hydroxylated diazepanes can sometimes be accompanied by ring contraction or expansion via neighboring group participation of the nitrogen atom.[7]
-
Over-fluorination: In some cases, multiple fluorine atoms may be introduced, leading to di- or tri-fluorinated byproducts.
Solutions:
-
Directing Groups: The strategic placement of directing groups can enhance the regioselectivity of the fluorination.
-
Choice of Fluorinating Reagent: Different fluorinating reagents can exhibit varying degrees of selectivity. A systematic screening of reagents is recommended.
-
Reaction Conditions: Fine-tuning of reaction parameters such as temperature, solvent, and reaction time can influence the product distribution.
-
Protecting Groups: The use of bulky protecting groups on the diazepane nitrogens can sterically hinder certain positions, thereby improving regioselectivity.
Problem 3: Product Decomposition or Ring Opening
Possible Causes:
-
Harsh Reaction Conditions: The diazepane ring may be unstable to strongly acidic or basic conditions generated during the reaction. For example, HF can be generated as a byproduct in reactions with DAST and Deoxo-Fluor.[4]
-
Oxidative Degradation: Some fluorinating reagents, like Selectfluor®, are strong oxidizing agents and can lead to oxidative degradation of sensitive substrates.
-
Deconstructive Fluorination: Under certain conditions, particularly with cyclic amines and Selectfluor®, C-C bond cleavage can occur, leading to ring-opened products.[8]
Solutions:
-
Milder Reagents: Employ milder fluorinating reagents. For deoxyfluorination, newer reagents like PyFluor or PhenoFluor might offer better functional group tolerance.
-
Acid Scavengers: In reactions that produce acidic byproducts (e.g., HF), the addition of a non-nucleophilic base like proton sponge or pyridine can be beneficial.
-
Lower Temperatures: Running the reaction at lower temperatures can often minimize decomposition pathways.
-
Careful Monitoring: Closely monitor the reaction progress by TLC or LC-MS to minimize exposure of the product to the reaction conditions once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What are the most common fluorinating reagents for diazepane rings?
A1: The choice of reagent depends on the desired transformation:
-
For Deoxyfluorination (Alcohol to Fluoride): DAST and Deoxo-Fluor are commonly used. Deoxo-Fluor is generally considered more thermally stable.[2][3]
-
For Geminal Difluorination (Ketone to Difluoride): DAST and Deoxo-Fluor are also the reagents of choice for this transformation.[3][9]
-
For Electrophilic Fluorination: Selectfluor® is a widely used electrophilic fluorinating agent, suitable for introducing fluorine to electron-rich centers.[10]
Q2: Why is my fluorination reaction with DAST giving a low yield and a complex mixture of products?
A2: DAST can be thermally unstable and sensitive to moisture.[4] Low yields and complex mixtures can result from reagent decomposition, side reactions due to the generation of HF, or carbocation rearrangements.[11] Consider using the more thermally stable Deoxo-Fluor, ensuring strictly anhydrous conditions, and running the reaction at low temperatures.
Q3: Do I need to protect the nitrogen atoms of the diazepane ring before fluorination?
A3: Yes, in most cases, it is highly recommended to protect the nitrogen atoms of the diazepane ring. Unprotected amines can react with fluorinating agents, leading to N-fluorination, decomposition, or acting as an internal base, which can complicate the reaction. Common protecting groups include Boc and Cbz.[6]
Q4: How can I improve the regioselectivity of fluorination on a diazepane ring?
A4: Improving regioselectivity can be achieved by:
-
Steric Hindrance: Introducing bulky protecting groups on the nitrogen atoms can block certain positions and favor fluorination at less hindered sites.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the ring can influence the reactivity of different positions.
-
Reagent Choice: Experiment with different fluorinating reagents, as their steric and electronic properties can lead to different regiochemical outcomes.
Q5: What are some common side reactions to be aware of when fluorinating hydroxylated diazepanes?
A5: A significant side reaction to consider is rearrangement. Neighboring group participation by the nitrogen atom can lead to the formation of an intermediate aziridinium ion, which can then be opened by fluoride to yield a ring-contracted product (e.g., a fluorinated piperidine) or other rearranged products.[7]
Data Presentation: Comparison of Fluorination Conditions
Table 1: Deoxyfluorination of Alcohols
| Fluorinating Reagent | Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DAST | Secondary Alcohol | DCM | -78 to RT | 2-4 | 60-85 | [General knowledge from multiple sources] |
| Deoxo-Fluor | Secondary Alcohol | DCM | 0 to RT | 1-3 | 70-90 | [General knowledge from multiple sources] |
| PyFluor | Primary Alcohol | THF | RT | 12 | 85-95 | [12] |
| PhenoFluor | Complex Alcohols | DCE | 80 | 12-24 | 50-80 | [13] |
Table 2: Geminal Difluorination of Ketones
| Fluorinating Reagent | Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DAST | Cyclic Ketone | Neat or DCM | RT to 60 | 24 | 50-70 | [General knowledge from multiple sources] |
| Deoxo-Fluor | Aromatic Ketone | Neat | 90 | 24 | 78-86 | [14] |
Table 3: Electrophilic Fluorination
| Fluorinating Reagent | Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Selectfluor® | Electron-rich arene | MeCN | RT | 1-24 | 60-95 | [15] |
| Selectfluor® | β-dicarbonyl | MeCN | RT | 1 | 80-95 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of a Hydroxylated Diazepane using Deoxo-Fluor
Materials:
-
N-protected hydroxylated diazepane
-
Deoxo-Fluor (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the N-protected hydroxylated diazepane (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (1.2 - 1.5 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Geminal Difluorination of a Diazepanone using DAST
Materials:
-
N-protected diazepanone
-
DAST (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the N-protected diazepanone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere, add DAST (2.0 - 3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be required for less reactive substrates, but caution should be exercised due to the thermal instability of DAST.
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deconstructive fluorination of cyclic amines by carbon-carbon cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 10. books.rsc.org [books.rsc.org]
- 11. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Advances in the Construction of Fluorinated Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. REF Case study search [impact.ref.ac.uk]
Technical Support Center: Synthesis of 6-Fluoro-1,4-diazepane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-1,4-diazepane. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Problem 1: Low yield of this compound after fluorination of N,N'-diprotected-1,4-diazepan-6-one.
Possible Causes & Solutions:
-
Incomplete Reaction: The fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a similar reagent, may be insufficient or degraded.
-
Solution: Use a fresh, anhydrous fluorinating agent. Optimize the stoichiometry, often using a slight excess. Consider a gradual temperature increase or longer reaction time, carefully monitoring for decomposition.[1]
-
-
Substrate Decomposition: The diazepanone precursor can be unstable under the acidic conditions generated during fluorination.
-
Solution: Add a non-nucleophilic base, like a proton sponge, to neutralize acidic byproducts.[1]
-
-
Side Reactions: Over-fluorination to produce 6,6-difluoro-1,4-diazepane or elimination reactions can occur.
-
Solution: Carefully control the stoichiometry of the fluorinating agent. An excess should be avoided.[1]
-
Problem 2: Formation of an emulsion during aqueous work-up after the fluorination step, making phase separation difficult.
Possible Causes & Solutions:
-
Polar Byproducts: The presence of polar impurities and the amine-like nature of the diazepane ring can lead to emulsion formation.
-
Solution 1: Add Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1]
-
Solution 2: Filtration: Pass the entire mixture through a pad of celite or a phase separator.[1]
-
Solution 3: Solvent Exchange: If the emulsion persists, remove the reaction solvent under reduced pressure and replace it with a different solvent that allows for better phase separation.[1]
-
Problem 3: The final product, this compound salt, precipitates as an oil or fails to crystallize.
Possible Causes & Solutions:
-
Impurities Present: Even small amounts of impurities can inhibit crystallization.
-
Solution: Purify the free amine base of this compound using column chromatography or distillation (if thermally stable) before forming the salt.[1]
-
-
Crystallization Conditions: The conditions for crystallization may not be optimal.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical synthesis involves the protection of the nitrogen atoms of a 1,4-diazepane precursor, followed by fluorination at the C6 position of the corresponding ketone, and subsequent deprotection to yield the final product. Protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are commonly used.[2]
Q2: What are the critical safety precautions when using fluorinating agents like DAST?
A2: Fluorinating agents such as DAST are toxic, corrosive, and can decompose exothermically. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For larger-scale reactions, it is crucial to control the rate of addition and the reaction temperature to manage the exotherm.[1]
Q3: How can I confirm the successful synthesis and purity of this compound?
A3: A combination of analytical techniques should be employed. HPLC-UV is suitable for assessing purity and identifying impurities.[3] NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, where the fluorine atom will introduce characteristic splitting patterns.[4] Mass spectrometry can confirm the molecular weight of the product.[4]
Q4: Why is the formation of a seven-membered ring in 1,4-diazepane synthesis sometimes challenging?
A4: The formation of seven-membered rings can be less favorable than five- or six-membered rings due to unfavorable entropic factors and potential ring strain.[5][6][7] However, various synthetic strategies have been developed to overcome these challenges.[5][7]
Data Presentation
Table 1: Common Protecting Groups for 1,4-Diazepane Synthesis
| Protecting Group | Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane) | 85-95% | 90-98% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C in MeOH or EtOH | 80-90% | 85-95% |
| TFA | Trifluoroacetic anhydride (TFAA) | Mild base (e.g., K₂CO₃ in MeOH/H₂O) | 90-98% | 85-95% |
Data adapted from protocols for the analogous 6,6-difluoro-1,4-diazepane.[2]
Experimental Protocols
Protocol 1: General Procedure for Fluorination of N,N'-di-Boc-1,4-diazepan-6-one
-
Dissolve N,N'-di-Boc-1,4-diazepan-6-one in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C.
-
Add diethylaminosulfur trifluoride (DAST) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N'-di-Boc-6-fluoro-1,4-diazepane.
This protocol is adapted from the synthesis of the 6,6-difluoro analogue.[1]
Protocol 2: General Procedure for Boc Deprotection and Salt Formation
-
Dissolve the crude N,N'-di-Boc-6-fluoro-1,4-diazepane in a minimal amount of a suitable solvent like isopropanol (IPA).
-
Add a solution of a strong acid, such as 4M HCl in dioxane or HBr in acetic acid, and stir the mixture at room temperature.
-
Monitor the completion of the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in a minimal amount of a solvent like isopropanol and add an acid (e.g., HBr in isopropanol) until the pH is acidic to precipitate the salt.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., isopropanol followed by MTBE), and dry under vacuum.
This protocol is adapted from the synthesis of the 6,6-difluoro analogue.[1]
Visualizations
Caption: Potential side product formation pathways during the fluorination step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,6-Difluoro-1,4-diazepane
Introduction: This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,6-Difluoro-1,4-diazepane. While the initial inquiry specified 6-Fluoro-1,4-diazepane, the available literature predominantly focuses on the synthesis of the 6,6-difluoro analogue. The principles and troubleshooting strategies outlined here are highly relevant for fluorinated diazepanes and can likely be adapted for the mono-fluorinated counterpart. This guide addresses common issues encountered during synthesis to help improve reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6,6-Difluoro-1,4-diazepane, offering potential causes and solutions in a question-and-answer format.
Q1: Low or inconsistent yields are observed during the gem-difluorination of the protected 1,4-diazepan-6-one precursor. What are the likely causes and how can this be improved?
A1: Low yields in the gem-difluorination step are a common challenge. Several factors can contribute to this issue:
-
Incomplete Reaction: The fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or its derivatives, may not be sufficiently reactive or may have degraded. It is crucial to use a fresh and properly handled fluorinating agent under anhydrous conditions. Optimizing the reaction temperature and time may also improve conversion; a gradual increase in temperature or prolonged reaction time should be monitored carefully to prevent decomposition.[1]
-
Substrate Decomposition: The protected diazepanone precursor might be unstable under the reaction conditions. The formation of strong acidic byproducts from the fluorination reaction can lead to decomposition. Adding a non-nucleophilic base, like a proton sponge, can help neutralize these acidic species.[1]
-
Side Reactions: Over-fluorination or the formation of elimination byproducts can reduce the yield of the desired product. Careful control of the stoichiometry of the fluorinating agent is critical. While a slight excess is common, a large excess should be avoided.[1]
Q2: During the work-up of the fluorination reaction, emulsions are forming, making phase separation difficult. How can this be resolved?
A2: Emulsion formation is often due to the presence of polar byproducts and the amine nature of the diazepane ring. To break the emulsion, consider the following:[1]
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[1]
-
Filtration: Passing the mixture through a pad of celite or a phase separator can aid in separating the layers.[1]
-
Solvent Exchange: If the issue persists, consider a solvent exchange. After quenching the reaction, the solvent can be removed under reduced pressure and replaced with a different solvent that allows for better phase separation.[1]
Q3: The deprotection of the nitrogen protecting groups (e.g., Boc, Cbz) is resulting in a low yield of the final product. What are the potential reasons?
A3: Low yields during deprotection can be attributed to several factors depending on the protecting group:
-
For Boc Groups: Incomplete reaction is a common issue. Ensure that a sufficient excess of strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) is used and that the reaction is allowed to proceed to completion, which can be monitored by TLC or LC-MS.[2]
-
For Cbz Groups: The activity of the catalyst in catalytic hydrogenation (e.g., palladium on carbon) is crucial. Ensure the catalyst is fresh and the system is free from catalyst poisons. The choice of solvent can also influence the reaction rate.[2]
-
Instability of the Product: The difluorinated ring may be unstable under the deprotection conditions, leading to byproduct formation. A milder deprotection method or optimization of the reaction time and temperature may be necessary.[1]
Q4: The final HBr salt of 6,6-Difluoro-1,4-diazepane is difficult to crystallize or precipitates as an oil. How can a crystalline solid be obtained?
A4: Difficulty in crystallization can be due to impurities or the solvent system used.
-
Purity of the Free Amine: The purity of the free 6,6-Difluoro-1,4-diazepane is critical for successful salt formation and crystallization. If impurities are present, the free amine should be purified before salt formation, for example, by column chromatography or distillation if it is stable enough.[1]
-
Solvent Selection: The choice of solvent for the salt formation and crystallization is important. Isopropanol is commonly used, but other solvents or solvent mixtures may be more effective. Experiment with different solvents and consider techniques like slow cooling or vapor diffusion to induce crystallization.[1]
Frequently Asked Questions (FAQs)
Q: What is a plausible synthetic pathway for 6,6-Difluoro-1,4-diazepane?
A: A common and efficient synthetic route involves a two-step process. The first step is the synthesis of a key intermediate, a 2,2-difluoro-β-ketoester. This is followed by a cyclocondensation reaction with a suitable diamine, such as ethylenediamine, to form the seven-membered diazepane ring.[3] A general workflow for the synthesis of the HBr salt is depicted below.
Q: What are the key safety precautions to consider during the synthesis?
A: Several safety precautions are critical:
-
Fluorinating Agents: Reagents like DAST are toxic, corrosive, and can decompose exothermically. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a larger scale, careful control of the addition rate and temperature is essential to manage the reaction exotherm.[1]
-
Acidic and Basic Reagents: Strong acids and bases used in protection and deprotection steps should be handled with care.
-
Hydrogenation: When using catalytic hydrogenation for Cbz deprotection, ensure the system is properly set up to handle hydrogen gas safely.
Q: How can the purity of the final 6,6-Difluoro-1,4-diazepane HBr salt be assessed?
A: The purity of the final product can be determined using a combination of analytical techniques:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure and identify any impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or ELSD) can be used to determine the purity of the compound.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free amine.[1]
-
Elemental Analysis: To confirm the elemental composition of the HBr salt.[1]
Data Presentation
Table 1: Common Protecting Groups and Deprotection Conditions
| Protecting Group | Reagent for Protection | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | 4 M HCl in dioxane or Trifluoroacetic acid (TFA) in CH₂Cl₂ | 85-95% | 90-98% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C (10%) in MeOH or EtOH | 80-90% | 85-95% |
| TFA | Trifluoroacetic anhydride (TFAA) | K₂CO₃ in MeOH/H₂O or NH₃ in MeOH | 90-98% | 85-95% |
Data compiled from BenchChem technical documents.[2]
Experimental Protocols
1. Gem-Difluorination of N,N'-di-Boc-1,4-diazepan-6-one
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N,N'-di-Boc-1,4-diazepan-6-one in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N,N'-di-Boc-6,6-difluoro-1,4-diazepane.[1]
2. Deprotection and HBr Salt Formation
-
Deprotection: Dissolve the crude N,N'-di-Boc-6,6-difluoro-1,4-diazepane in a minimal amount of isopropanol (IPA). Add a solution of 4M HCl in dioxane or an excess of a solution of HBr in acetic acid, and stir the mixture at room temperature. Monitor the completion of the deprotection by LC-MS.[1]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Salt Formation: Redissolve the residue in isopropanol, and add a solution of HBr in isopropanol until the pH is acidic.
-
Purification: Collect the resulting precipitate by filtration, wash with cold isopropanol and then with MTBE, and dry under vacuum to afford 6,6-Difluoro-1,4-diazepane HBr salt as a solid.[1]
References
Technical Support Center: Purification of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated heterocyclic compounds?
The main difficulties arise from the unique physicochemical properties imparted by fluorine atoms, which include:
-
Altered Polarity and Lipophilicity: Fluorination can significantly change a molecule's polarity and lipophilicity, affecting its solubility and how it interacts with chromatographic stationary phases. This can make predicting chromatographic behavior based on non-fluorinated analogs unreliable.
-
Changes in pKa: The high electronegativity of fluorine can lower the pKa of nearby basic atoms, such as nitrogen, within the heterocyclic ring. This influences the compound's ionization state, which is a critical factor in ion-exchange chromatography and pH-dependent extractions.
-
Strong Intermolecular Interactions: Fluorinated compounds can engage in unique intermolecular interactions, such as fluorous-fluorous interactions. While these can be exploited for specialized purification techniques like fluorous solid-phase extraction (F-SPE), they can also complicate standard purification methods.
-
Co-elution with Impurities: Non-fluorinated or partially fluorinated impurities with similar structures can be very difficult to separate from the target compound using standard chromatographic techniques.
-
Steric Effects: The presence of a fluorine atom can sterically hinder interactions with a chromatographic stationary phase or disrupt the formation of a well-ordered crystal lattice, making both chromatography and crystallization more challenging.
Q2: Which purification techniques are most effective for fluorinated heterocyclic compounds?
The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and widely used method for purifying fluorinated compounds. The choice of stationary phase (e.g., C18, phenyl-hexyl, or specialized fluorinated phases) and mobile phase is crucial for achieving good separation.[1] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often a more suitable choice.[1]
-
Solid-Phase Extraction (SPE): SPE is valuable for sample cleanup, removing major impurities, and concentrating the target compound before a final purification step. A specialized technique, Fluorous SPE (F-SPE), leverages fluorous interactions for highly selective separation of fluorinated compounds from non-fluorinated impurities.
-
Crystallization: This technique can yield highly pure material, especially for the final purification step. However, the altered solubility of fluorinated compounds can make finding suitable crystallization conditions a challenge.[2]
-
Column Chromatography: Standard column chromatography on silica gel is also frequently employed, but the choice of eluent is critical as the introduction of fluorine can significantly alter the molecule's polarity compared to its non-fluorinated precursor.[3]
Q3: How does the position of the fluorine atom on the heterocyclic ring affect purification?
The position of the fluorine atom significantly influences the molecule's electronic and steric properties, which in turn affects its purification:
-
Influence on pKa: A fluorine atom close to a basic nitrogen can lower its pKa, affecting its charge at a given pH. This can be strategically used to optimize ion-exchange chromatography or pH-dependent liquid-liquid extractions.
-
Influence on Dipole Moment: The location of the fluorine atom alters the molecule's overall dipole moment, which can affect its retention on polar stationary phases in normal-phase chromatography.
-
Steric Hindrance: A fluorine atom can sterically block interactions with a chromatographic stationary phase or interfere with the ordered packing required for crystallization.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of fluorinated heterocyclic compounds.
High-Performance Liquid Chromatography (HPLC)
// Nodes for Issues start [label="HPLC Issue", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape [label="Poor Peak Shape?\n(Tailing/Fronting)", fillcolor="#FBBC05", fontcolor="#202124"]; split_peaks [label="Split Peaks?", fillcolor="#FBBC05", fontcolor="#202124"]; low_retention [label="Low Retention?", fillcolor="#FBBC05", fontcolor="#202124"]; irreproducible_times [label="Irreproducible\nRetention Times?", fillcolor="#FBBC05", fontcolor="#202124"]; poor_separation [label="Poor Separation?", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Solutions solution_peak_shape [label="Adjust mobile phase pH.\nUse end-capped column.\nReduce sample load.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_split_peaks [label="Flush or replace column.\nOptimize mobile phase gradient.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_low_retention [label="Use more polar stationary phase (HILIC).\nDecrease organic solvent in mobile phase.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_irreproducible_times [label="Ensure consistent mobile phase prep.\nControl column temperature.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_poor_separation [label="Change stationary phase (e.g., PFP).\nChange mobile phase organic modifier.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> peak_shape; start -> split_peaks; start -> low_retention; start -> irreproducible_times; start -> poor_separation;
peak_shape -> solution_peak_shape [label="Common Causes:\n- Secondary silanol interactions\n- Mobile phase pH near pKa\n- Column overload"]; split_peaks -> solution_split_peaks [label="Common Causes:\n- Column void/contamination\n- Co-elution of impurities"]; low_retention -> solution_low_retention [label="Common Causes:\n- Compound too polar for RP\n- Mobile phase too strong"]; irreproducible_times -> solution_irreproducible_times [label="Common Causes:\n- Inconsistent mobile phase\n- Temperature fluctuations"]; poor_separation -> solution_poor_separation [label="Common Causes:\n- Insufficient resolution\n- Similar impurity polarity"]; } .dot Caption: HPLC Troubleshooting Logic for Fluorinated Compounds.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the stationary phase.[4] - Mobile phase pH is close to the pKa of the compound.[4] - Column overload.[4] | - Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase).[4] - Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[4] - Reduce the sample concentration or injection volume.[4] |
| Poor Peak Shape (Fronting) | - Column overload.[4] - Poor sample solubility in the mobile phase.[4] | - Reduce the sample concentration or injection volume.[4] - Dissolve the sample in the initial mobile phase.[4] |
| Split Peaks | - Column void or contamination.[5] - Co-elution of closely related impurities.[5] | - Flush the column or replace it if necessary.[5] - Optimize the mobile phase gradient and temperature to improve resolution.[5] |
| Low Retention | - The compound is too polar for the reverse-phase column.[5] - The mobile phase is too strong.[5] | - Use a more polar stationary phase (e.g., HILIC) or switch to normal-phase chromatography.[5] - Decrease the percentage of the organic solvent in the mobile phase.[5] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.[5] - Column temperature fluctuations.[5] | - Ensure accurate and consistent mobile phase preparation.[5] |
| Poor Separation from Impurities | - Insufficient resolution with the chosen column and mobile phase.[1] - Impurities have very similar polarity to the target compound.[1] | - Change the stationary phase (e.g., from C18 to a phenyl-hexyl or a fluorinated phase).[1] - Change the mobile phase organic modifier (e.g., switch from acetonitrile to methanol, or vice-versa).[1] |
Solid-Phase Extraction (SPE)
| Problem | Possible Causes | Solutions |
| Low Recovery | - Incomplete retention of the analyte on the sorbent. - Incomplete elution of the analyte. - Analyte breakthrough during sample loading. | - Select a sorbent with stronger interaction with the analyte (e.g., fluorous sorbent for highly fluorinated compounds).[6] - Use a stronger elution solvent or increase the elution volume.[6] - Reduce the sample loading flow rate or use a larger SPE cartridge.[6] |
| Poor Purity | - Co-elution of impurities with the analyte. - Insufficient washing of the cartridge. | - Optimize the wash step with a solvent that removes impurities without eluting the analyte.[6] - Use a more selective sorbent.[6] |
Crystallization
// Nodes for Issues start [label="Crystallization\nIssue", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_crystals [label="No Crystals Form?", fillcolor="#FBBC05", fontcolor="#202124"]; oiling_out [label="Oiling Out?", fillcolor="#FBBC05", fontcolor="#202124"]; poor_purity [label="Purity Not Improved?", fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes for Solutions solution_no_crystals [label="Concentrate solution slowly.\nCool slowly.\nTry different solvent/anti-solvent.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_oiling_out [label="Use more dilute solution.\nCool more slowly.\nPre-purify by another method.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_poor_purity [label="Recrystallize from a different solvent.\nPerform hot filtration to remove insoluble impurities.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> no_crystals; start -> oiling_out; start -> poor_purity;
no_crystals -> solution_no_crystals [label="Common Causes:\n- Not supersaturated\n- Too soluble"]; oiling_out -> solution_oiling_out [label="Common Causes:\n- Too supersaturated\n- Impurities present"]; poor_purity -> solution_poor_purity [label="Common Causes:\n- Impurities have similar solubility\n- Co-precipitation"]; } .dot Caption: Crystallization Troubleshooting Logic.
| Problem | Possible Causes | Solutions |
| No Crystals Form | - The solution is not supersaturated.[7] - The compound is too soluble in the chosen solvent system.[7] | - Concentrate the solution by slowly evaporating the solvent.[7] - Cool the solution slowly.[7] - Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).[7] |
| Oil Formation | - The degree of supersaturation is too high.[7] - The presence of impurities.[7] | - Use a more dilute solution.[7] - Cool the solution more slowly.[7] - Purify the compound further by another method (e.g., HPLC) before crystallization.[7] |
| Purity Does Not Improve | - Impurities have a similar solubility profile to the product.[8] - Co-precipitation of impurities.[8] | - Perform a second recrystallization from a different solvent system.[8] - Consider an alternative purification method like column chromatography.[8] - Ensure the solution is not supersaturated with impurities and perform a hot filtration to remove insoluble impurities before cooling.[8] |
Experimental Protocols
General Protocol for RP-HPLC Purification
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Solvent B: 0.1% TFA or formic acid in acetonitrile or methanol.[9]
-
Degas both solvents thoroughly before use.
-
-
Sample Preparation:
-
Dissolve the crude fluorinated heterocyclic compound in a minimal amount of a suitable solvent, preferably the initial mobile phase composition, to ensure good peak shape.
-
-
Column Equilibration:
-
Equilibrate the chosen reverse-phase column (e.g., C18) with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Injection and Elution:
-
Inject the prepared sample onto the column.
-
Run a linear gradient to elute the compound. A typical gradient might be from 5% to 95% Solvent B over 20-30 minutes. The optimal gradient will depend on the compound's retention characteristics.
-
-
Fraction Collection:
-
Collect fractions based on the retention time of the target peak, as detected by a UV detector.
-
-
Post-Purification:
-
Analyze the collected fractions for purity, for example, by LC-MS.
-
Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the purified compound under high vacuum.
-
General Protocol for Fluorous Solid-Phase Extraction (F-SPE)
-
Cartridge Conditioning and Equilibration:
-
Wash the fluorous SPE cartridge with a fluorophilic solvent (e.g., perfluorohexane or a fluorinated alcohol).
-
Equilibrate the cartridge with a fluorophobic solvent (e.g., an 80:20 methanol/water mixture).[10]
-
-
Sample Loading:
-
Dissolve the crude sample, which should contain your fluorous-tagged target compound, in a minimal amount of a solvent that is miscible with the equilibration solvent.
-
Load the sample onto the cartridge at a slow and steady flow rate.[10]
-
-
Washing (Elution of Non-fluorous Impurities):
-
Elution of the Fluorinated Compound:
-
Elute the fluorous-tagged compound with a fluorophilic solvent (e.g., methanol or acetonitrile).[10]
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction containing the pure compound to obtain the final product.[10]
-
General Protocol for Crystallization
-
Solvent Selection:
-
Test the solubility of your crude compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, water, and mixtures thereof) at both room temperature and their boiling points.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.[11]
-
-
Dissolution:
-
Place the crude compound in a flask and add the chosen solvent dropwise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[12]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[12]
-
-
Cooling and Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.[13]
-
-
Crystal Collection and Washing:
-
Drying:
-
Dry the crystals under vacuum to remove all traces of solvent.[13]
-
Data on Purification Methods
The following table summarizes typical purification strategies and achievable purity for different classes of fluorinated heterocyclic compounds, based on literature examples.
| Compound Class | Purification Method | Stationary/Mobile Phase or Solvent | Typical Purity Achieved | Reference Example |
| Fluorinated Morpholines | Flash Column Chromatography | Silica Gel / Dichloromethane:Methanol Gradient | >95% | [8] |
| Fluorinated Pyridines | Column Chromatography | Silica Gel | Sufficient for next synthetic step | [3] |
| Diastereomeric Fluorinated Morpholines | Normal-Phase HPLC | Silica Gel Column | Baseline Separation | [8] |
| Polar Fluorinated Compounds | Reversed-Phase HPLC | C18 Column / Water:Acetonitrile with 0.1% Formic Acid | >98% (analytical scale) | [1] |
| Fluorous-tagged Compounds | Fluorous SPE (F-SPE) | Fluorous Silica Gel / Methanol:Water and Methanol | High purity, removal of non-fluorous reagents | |
| General Fluorinated Heterocycles | Crystallization | Acetone | High purity crystalline solid | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting NMR peak splitting in 6-Fluoro-1,4-diazepane
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Fluoro-1,4-diazepane. The focus is on resolving common issues related to Nuclear Magnetic Resonance (NMR) peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why does the 1H-NMR spectrum of my this compound sample show broad, unresolved multiplets instead of sharp peaks?
A1: Broad peaks in the 1H-NMR spectrum of this compound are often due to dynamic processes occurring on the NMR timescale. The most common causes include:
-
Conformational Exchange: The seven-membered diazepane ring is flexible and can interconvert between different conformations, such as chair and twist-boat forms. If the rate of this exchange is comparable to the NMR timescale, it can lead to significant line broadening.
-
Proton Exchange: The amine (N-H) protons can undergo chemical exchange with trace amounts of water or other acidic protons in the sample. This rapid exchange can broaden the N-H signals and also affect the appearance of adjacent C-H protons.
-
Nitrogen Quadrupolar Broadening: While less common for protons, the interaction of protons with the quadrupolar 14N nucleus can sometimes contribute to broadening of adjacent proton signals.
Q2: The splitting pattern for the protons near the fluorine atom is much more complex than a simple doublet of doublets. What could be the reason for this?
A2: The complexity of the splitting pattern arises from several factors:
-
Second-Order Effects: If the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This leads to non-intuitive splitting patterns where the spacing between the peaks does not directly correspond to the coupling constants.
-
Multiple Couplings: The protons on the carbons adjacent to the fluorine-bearing carbon (C5 and C7) are coupled not only to the fluorine atom but also to each other (geminal coupling) and to the protons on the neighboring carbons and nitrogens. This network of couplings can result in highly complex multiplets.
-
Through-Space Coupling: In certain conformations, it's possible to observe through-space coupling between the fluorine atom and protons that are not directly bonded through two or three bonds but are spatially close.
Q3: I am not observing the N-H proton signals in my spectrum. Where are they?
A3: The disappearance of N-H proton signals is a common issue and can be attributed to:
-
Deuterium Exchange: If you are using a protic NMR solvent like D2O or methanol-d4, the N-H protons will exchange with the deuterium from the solvent, causing the signal to disappear from the 1H-NMR spectrum. This is often intentionally done in an experiment called a "D2O shake" to confirm the identity of N-H or O-H peaks.
-
Rapid Chemical Exchange: As mentioned in A1, rapid exchange with trace water can broaden the N-H signal to the point where it becomes indistinguishable from the baseline.
Q4: How does the choice of NMR solvent affect the peak splitting of this compound?
A4: The choice of solvent can have a significant impact on the NMR spectrum:
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors (like DMSO-d6 or methanol-d4) can interact with the amine protons, slowing down their exchange rate and potentially leading to sharper N-H signals and the observation of N-H to C-H coupling.
-
Conformational Equilibrium: The polarity of the solvent can influence the equilibrium between different ring conformations of the diazepane, which in turn will affect the observed chemical shifts and coupling constants.
-
Chemical Shift Dispersion: Aromatic solvents like benzene-d6 can induce different chemical shifts compared to solvents like chloroform-d6 due to anisotropic effects. This can sometimes help to resolve overlapping multiplets.[1]
Troubleshooting Guide for Unexpected Peak Splitting
This section provides a structured approach to diagnosing and resolving common issues with the NMR peak splitting of this compound.
Troubleshooting Scenarios & Solutions
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Broad, unresolved multiplets for ring protons. | 1. Conformational exchange of the diazepane ring on the NMR timescale. 2. Sample is too concentrated, leading to intermolecular interactions. 3. Poor instrument shimming. | 1. Variable Temperature (VT) NMR: Acquire spectra at lower temperatures (e.g., 0°C, -20°C, -40°C) to slow down the conformational exchange. This may resolve the broad signals into sharp peaks for individual conformers. Conversely, increasing the temperature might cause the signals to coalesce into a sharp, averaged signal. 2. Dilute the sample: Prepare a more dilute sample to minimize intermolecular interactions. 3. Re-shim the instrument: Ensure the magnetic field homogeneity is optimized. |
| N-H proton signals are broad or absent. | 1. Rapid proton exchange with trace water or other acidic impurities. 2. Exchange with a protic deuterated solvent (e.g., D2O, CD3OD). | 1. Use a dry aprotic solvent: Ensure your NMR solvent (e.g., CDCl3, DMSO-d6) is anhydrous. 2. D2O Shake: Add a drop of D2O to your sample, shake, and re-acquire the spectrum to confirm the identity of the exchangeable protons (the N-H peak should disappear). 3. Use DMSO-d6: This solvent is known to slow down the exchange of N-H protons by forming hydrogen bonds, often resulting in sharper signals. |
| Complex, non-first-order splitting patterns. | 1. Second-order effects: The chemical shift difference (Δν) between coupled nuclei is small relative to the coupling constant (J). 2. Overlapping multiplets: Signals from different protons are resonating at very similar chemical shifts. | 1. Use a higher field NMR spectrometer: This increases the chemical shift dispersion (in Hz) while the coupling constants (in Hz) remain the same, often simplifying the spectrum to first-order. 2. Change the NMR solvent: Different solvents can induce changes in chemical shifts, potentially resolving overlapping signals.[1] 3. 2D NMR experiments: Use techniques like COSY (to identify H-H couplings) and HSQC (to correlate protons to their attached carbons) to help decipher the complex splitting patterns. |
| Observed coupling constants seem incorrect. | 1. The molecule exists in a conformation that leads to unexpected dihedral angles between coupled nuclei. 2. Misinterpretation of a complex multiplet. | 1. Review the Karplus Relationship: The magnitude of three-bond coupling constants (3JHH and 3JHF) is highly dependent on the dihedral angle. The observed values can provide insight into the predominant conformation of the diazepane ring. 2. Consider long-range couplings: Couplings over more than three bonds (4J or 5J) can sometimes be observed, especially in rigid systems or through specific spatial arrangements. |
Experimental Protocols
Standard 1H-NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl3 at 7.26 ppm, DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
19F-NMR Spectroscopy
-
Sample Preparation: The same sample prepared for 1H-NMR can be used.
-
Instrument Setup:
-
Tune the NMR probe to the 19F frequency.
-
No separate lock is needed if performed after a 1H experiment on the same sample.
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: A wide range, typically around 200-250 ppm, is recommended initially due to the large chemical shift dispersion of 19F.
-
Number of Scans: 64-256 scans may be needed, depending on the spectrometer and sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Proton Decoupling: For a simplified spectrum showing only a singlet (or multiplets if coupled to other heteronuclei), use a proton-decoupled pulse sequence. To observe H-F couplings, acquire a non-decoupled spectrum.
-
-
Processing:
-
Apply a Fourier transform, phase the spectrum, and perform baseline correction.
-
Chemical shifts are typically referenced externally to a standard like CFCl3 (0 ppm) or hexafluorobenzene (-164.9 ppm).
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected NMR peak splitting for this compound.
Caption: A flowchart for systematic troubleshooting of NMR peak splitting issues.
References
Technical Support Center: Overcoming Solubility Issues with 6-Fluoro-1,4-diazepane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Fluoro-1,4-diazepane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a seven-membered heterocyclic compound containing two nitrogen atoms and a fluorine atom. The 1,4-diazepine scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties[1]. The introduction of a fluorine atom can modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity[2][3]. However, fluorination can also lead to lower water solubility, which is a critical factor for a drug's absorption and bioavailability[4]. Poor aqueous solubility is a major hurdle in drug development for many new chemical entities[5][6].
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. What is happening?
A2: This is a common issue for compounds with low aqueous solubility. When a concentrated stock solution in a highly organic solvent like DMSO is diluted into a predominantly aqueous environment, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate from the solution[7]. Your target concentration may be exceeding the compound's solubility limit in the final aqueous buffer[7].
Q3: What are the general strategies to enhance the solubility of a poorly soluble compound like this compound?
A3: A variety of techniques can be employed to improve the solubility of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications[5][8][9].
-
Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in carriers[5][10].
-
Chemical Modifications: These strategies involve changing the pH, using buffers, forming salts, or creating complexes (e.g., with cyclodextrins)[5][6][9].
-
Use of Adjuvants: This includes the use of co-solvents, surfactants, and other solubilizing agents[10].
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution
Problem: A stock solution of this compound in an organic solvent (e.g., DMSO, DMF) precipitates when diluted into an aqueous buffer for a biological assay.
Troubleshooting Steps:
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your compound stock, try adding the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized supersaturation[7].
-
Lower the Final Concentration: Your intended experimental concentration might be above the aqueous solubility limit of this compound. Try performing a serial dilution to determine the maximum achievable concentration in your aqueous buffer.
-
Incorporate a Co-solvent: Including a water-miscible organic solvent in your final aqueous solution can increase the solubility of your compound.
Experimental Protocol: Co-solvent Screening
Objective: To identify a suitable co-solvent and its optimal concentration to maintain the solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO.
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Potential co-solvents: Ethanol, PEG 400, Propylene Glycol.
-
Microcentrifuge tubes.
-
Vortex mixer.
Procedure:
-
Prepare a series of aqueous buffers containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM stock solution to achieve a final compound concentration of 100 µM.
-
Vortex each tube immediately and vigorously for 30 seconds.
-
Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
Incubate the tubes at your experimental temperature (e.g., 37°C) for 1 hour and inspect for precipitation again.
-
Determine the lowest concentration of each co-solvent that maintains the solubility of this compound.
Data Presentation: Co-solvent Solubility Screen
| Co-solvent | Concentration (v/v) | Immediate Observation | Observation after 1 hr at 37°C |
| None | 0% | Precipitation | Heavy Precipitation |
| Ethanol | 1% | Slight Haze | Precipitation |
| 2% | Clear Solution | Slight Haze | |
| 5% | Clear Solution | Clear Solution | |
| 10% | Clear Solution | Clear Solution | |
| PEG 400 | 1% | Slight Haze | Precipitation |
| 2% | Clear Solution | Clear Solution | |
| 5% | Clear Solution | Clear Solution | |
| 10% | Clear Solution | Clear Solution | |
| Propylene Glycol | 1% | Precipitation | Heavy Precipitation |
| 2% | Slight Haze | Precipitation | |
| 5% | Clear Solution | Clear Solution | |
| 10% | Clear Solution | Clear Solution |
Note: This is example data and actual results may vary.
Issue 2: Low Aqueous Solubility in Formulation Development
Problem: this compound exhibits poor intrinsic aqueous solubility, hindering the development of an oral or parenteral formulation.
Troubleshooting Workflow:
References
- 1. benthamscience.com [benthamscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. scispace.com [scispace.com]
- 10. journal.appconnect.in [journal.appconnect.in]
Navigating the Stability of 6-Fluoro-1,4-diazepane: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 6-Fluoro-1,4-diazepane, understanding its stability under various conditions is paramount for experimental success and data integrity. This technical support center provides essential guidance on the anticipated stability of this compound under acidic and basic conditions, troubleshooting common experimental issues, and standardized protocols for stability assessment.
Predicted Stability Summary
The stability of this compound is expected to be influenced by the pH of the medium. The electron-withdrawing nature of the fluorine atom is likely to decrease the basicity of the adjacent amine, potentially influencing its reactivity.[1][2] The 1,4-diazepane ring, particularly in related benzodiazepine structures, is known to be susceptible to hydrolysis under both acidic and basic conditions, which may lead to ring-opening.[3][4]
| Condition | Reagent/pH | Temperature | Expected Stability | Potential Degradation Products |
| Acidic | 0.1 M HCl | Room Temperature | Moderate to Low | Ring-opened products resulting from hydrolysis of the amine functionalities. |
| 0.1 M HCl | Elevated (e.g., 60°C) | Low | Accelerated formation of ring-opened hydrolysis products. | |
| Basic | 0.1 M NaOH | Room Temperature | Moderate to Low | Ring-opened products resulting from hydrolysis. |
| 0.1 M NaOH | Elevated (e.g., 60°C) | Low | Accelerated formation of ring-opened hydrolysis products. | |
| Neutral | pH 7 (Water/Buffer) | Room Temperature | High | Minimal degradation expected over short durations. |
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the handling and stability testing of this compound.
Question 1: I am observing unexpected peaks in my chromatogram after storing my sample of this compound in an acidic mobile phase. What could be the cause?
Answer: The appearance of new peaks strongly suggests degradation of the parent compound. The 1,4-diazepane ring is susceptible to acid-catalyzed hydrolysis.[3][4] The acidic conditions of your mobile phase are likely causing the ring to open, leading to the formation of one or more degradation products.
Troubleshooting Steps:
-
pH Adjustment: If possible for your analytical method, increase the pH of your mobile phase to be closer to neutral.
-
Sample Preparation: Prepare your samples in a neutral solvent and minimize the time they are in contact with the acidic mobile phase before injection.
-
Temperature Control: Ensure your samples are kept at a low temperature (e.g., 4°C) to slow down the rate of degradation.
-
Peak Identification: Use techniques like LC-MS to determine the mass of the unexpected peaks and help elucidate the structure of the degradation products.
Question 2: My quantification of this compound is inconsistent when using a basic buffer system. Why might this be happening?
Answer: Similar to acidic conditions, basic environments can also promote the hydrolysis of the 1,4-diazepane ring.[5] This degradation will lead to a decrease in the concentration of the parent compound over time, resulting in poor reproducibility.
Troubleshooting Steps:
-
Method Re-evaluation: Consider if a less basic buffer system or an alternative chromatographic method (e.g., using a different column or mobile phase) is feasible.
-
Time-Course Study: Analyze your sample at several time points after preparation to understand the rate of degradation in your current buffer system. This can help you define a maximum allowable time between sample preparation and analysis.
-
Internal Standard: The use of a stable internal standard can help to correct for variations in sample concentration due to degradation, although it is always preferable to minimize the degradation itself.
Question 3: How does the fluorine atom in this compound affect its stability compared to the non-fluorinated analog?
Answer: The fluorine atom, being highly electronegative, will withdraw electron density from the rest of the molecule. This has two main anticipated effects:
-
Reduced Basicity: The nitrogen atoms in the diazepane ring will be less basic.[1][2] This can alter the compound's solubility in acidic solutions and may influence the rate of acid-catalyzed reactions.
-
Enhanced Metabolic Stability: In a biological context, fluorination often enhances metabolic stability by blocking sites of oxidation.[1] While this is more relevant for in vivo studies, it speaks to the general robustness of the C-F bond.[6]
It is important to note that while the C-F bond itself is very strong, the electronic effects of fluorine can influence the reactivity of other parts of the molecule.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific analytical methods available.
Protocol 1: Acidic and Basic Hydrolysis
Objective: To determine the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Suitable HPLC or UPLC system with UV or MS detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For acidic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
For basic hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
For a neutral control, mix an aliquot of the stock solution with an equal volume of HPLC-grade water.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis (e.g., add an equimolar amount of base or acid).
-
Dilute the samples to an appropriate concentration for your analytical method.
-
Analyze the samples by a validated stability-indicating HPLC/UPLC method.
-
Quantify the amount of remaining this compound and any major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating this compound from its potential degradation products.
Procedure:
-
Column Selection: Start with a standard C18 reversed-phase column.
-
Mobile Phase Screening:
-
Begin with a simple mobile phase system, such as a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
If peak shape is poor (e.g., tailing), which can occur with basic amines, consider using a buffer at a lower pH to ensure the analyte is protonated, or use a column with a different stationary phase.[7]
-
-
Forced Degradation Sample Analysis: Analyze the samples generated from the acidic and basic hydrolysis studies.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent peak and all degradation peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer to assess the peak purity of the this compound peak under all stress conditions to ensure no degradation products are co-eluting.
Visualizations
The following diagrams illustrate key workflows for assessing the stability of this compound.
Caption: Workflow for Forced Degradation Stability Testing.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the 1,4-benzodiazepines by methods based on hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 6-Fluoro-1,4-diazepane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 6-Fluoro-1,4-diazepane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations.
Q1: Low or inconsistent yields are observed during the selective monofluorination of the protected 1,4-diazepan-6-one precursor. What are the potential causes and how can this be improved?
Low yields in the monofluorination step are a frequent challenge. Several factors can contribute to this issue:
-
Incomplete Reaction:
-
Reagent Activity: The fluorinating agent, such as Selectfluor® (F-TEDA-BF4), may have degraded. Ensure the reagent is fresh, has been stored under appropriate conditions (cool, dry), and is handled under an inert atmosphere to prevent moisture contamination.
-
Reaction Conditions: The reaction temperature and time may require optimization for scale-up. A gradual increase in temperature or prolonged reaction time might improve conversion. However, this should be monitored closely by TLC or LC-MS to prevent the formation of impurities or decomposition of the starting material.
-
-
Side Reactions:
-
Difluorination: Over-fluorination to produce 6,6-difluoro-1,4-diazepane is a common side reaction. Careful control of the stoichiometry of the fluorinating agent is critical. Using a slight excess (e.g., 1.1-1.2 equivalents) is typical, but a large excess should be avoided.
-
Decomposition: The diazepanone precursor or the fluorinated product might be unstable under the reaction conditions. The generation of acidic byproducts can lead to decomposition. The addition of a non-nucleophilic base can help neutralize these acidic species.
-
-
Work-up Issues:
-
Product Loss: The fluorinated product may have some solubility in the aqueous phase during extraction. Using brine to wash the organic layer can help minimize this.
-
Q2: During the work-up of the fluorination reaction, emulsion formation complicates phase separation. How can this be resolved?
Emulsion formation is often due to the presence of polar byproducts and the amine nature of the diazepane ring. To address this:
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help break up emulsions by increasing the ionic strength of the aqueous phase.[1]
-
Filtration: Passing the mixture through a pad of celite or a phase separator can aid in separating the layers.[1]
-
Solvent Exchange: If emulsions persist, consider a solvent exchange. After quenching the reaction, the solvent can be removed under reduced pressure and replaced with a solvent that offers better phase separation characteristics, such as methyl tert-butyl ether (MTBE).
Q3: The deprotection of the nitrogen protecting groups (e.g., Boc) is sluggish or leads to significant byproduct formation. What are the recommended deprotection strategies for scale-up?
The choice of deprotection method is crucial and depends on the protecting group.
-
For Boc Groups:
-
Acidic Conditions: Treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard laboratory method. For larger scale, using gaseous HCl in a solvent like dioxane or isopropanol is often preferred as it simplifies the isolation of the resulting hydrochloride salt.
-
Sluggish Reactions: If the reaction is slow, increasing the acid concentration or the reaction temperature can be effective. However, monitor for potential side reactions or degradation of the fluorinated diazepine ring.
-
Q4: The final this compound salt is difficult to crystallize or precipitates as an oil. How can a crystalline solid be obtained?
Obtaining a crystalline salt can be challenging due to impurities or the inherent properties of the molecule.
-
Purity of the Free Amine: Ensure the free amine is of high purity before salt formation. Impurities can inhibit crystallization. Purification of the free amine can be achieved by column chromatography or distillation if it is thermally stable.
-
Solvent Selection: The choice of solvent for crystallization is critical. Experiment with different solvents and solvent mixtures (e.g., isopropanol/MTBE, ethanol/ether).
-
Seeding: Using a small amount of previously obtained crystalline material (a seed crystal) can induce crystallization.
-
Trituration: If an oil is obtained, repeated washing and stirring with a solvent in which the product is poorly soluble (like MTBE or diethyl ether) can sometimes induce solidification.
Frequently Asked Questions (FAQs)
Q: What is a common synthetic route for the preparation of this compound?
A common synthetic strategy involves a multi-step process starting from a protected 1,4-diazepan-6-one. The key steps are:
-
Protection: Protection of the two nitrogen atoms of a suitable 1,4-diazepane precursor, for instance, with Boc (di-tert-butyl dicarbonate) groups.
-
Selective Monofluorination: The protected 1,4-diazepan-6-one is then subjected to selective monofluorination at the C6 position using an electrophilic fluorinating agent like Selectfluor®.
-
Deprotection: The nitrogen protecting groups are removed under appropriate acidic conditions.
-
Salt Formation: The resulting free this compound is then treated with an acid (e.g., HCl or HBr) to form the corresponding salt, which is often more stable and easier to handle.
Q: What are the main safety precautions to consider during the scale-up of this synthesis?
Several safety precautions are critical:
-
Fluorinating Agents: Reagents like Selectfluor® are powerful oxidizing agents and should be handled with care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Acidic and Basic Reagents: Strong acids (e.g., TFA, HCl) and bases used in the synthesis are corrosive. Handle with appropriate PPE.
-
Exothermic Reactions: Be aware of potential exotherms, especially during quenching and neutralization steps. On a larger scale, ensure adequate cooling and controlled addition rates.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of fluorinated and non-fluorinated 1,4-diazepanes at two different scales. Note: This data is representative and may require optimization for specific laboratory conditions and scales.
Table 1: Synthesis of N,N'-di-Boc-1,4-diazepan-6-one (Precursor)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | Di-Boc-protected diamine | Di-Boc-protected diamine |
| Key Reagents | Cyclization agent | Cyclization agent |
| Solvent | THF | THF |
| Temperature | Reflux | Reflux |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
Table 2: Fluorination of N,N'-di-Boc-1,4-diazepan-6-one
| Parameter | 6-Fluoro (Monofluorination) | 6,6-Difluoro (Gem-difluorination) |
| Fluorinating Agent | Selectfluor® | Diethylaminosulfur trifluoride (DAST) |
| Stoichiometry | 1.1 - 1.2 equivalents | 2.2 - 2.5 equivalents |
| Solvent | Acetonitrile | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 4-8 hours |
| Typical Yield (Lab Scale) | 60-75% | 70-85% |
| Typical Yield (Pilot Scale) | 55-70% | 65-80% |
Table 3: Deprotection of N,N'-di-Boc-protected Diazepanes
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
| Reagent | 4M HCl in Dioxane | Gaseous HCl in Isopropanol |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | >95% (as salt) | >95% (as salt) |
Experimental Protocols
1. Synthesis of N,N'-di-Boc-1,4-diazepan-6-one
A detailed procedure for a related compound, N-Boc-1,4-diaza-5-cycloheptanone, involves the reaction of a protected diamine with an appropriate cyclizing agent in a suitable solvent like THF under reflux for 1-4 hours.[2] After completion, the solvent is removed, and the residue is worked up by extraction to yield the desired product.[2]
2. Selective Monofluorination of N,N'-di-Boc-1,4-diazepan-6-one
To a solution of N,N'-di-Boc-1,4-diazepan-6-one in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, Selectfluor® (1.1-1.2 equivalents) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N,N'-di-Boc-6-fluoro-1,4-diazepan-6-one.
3. Deprotection and Salt Formation
The crude N,N'-di-Boc-6-fluoro-1,4-diazepane is dissolved in a minimal amount of a suitable solvent like isopropanol. A solution of 4M HCl in dioxane or an excess of a solution of HBr in acetic acid is added, and the mixture is stirred at room temperature.[1] The completion of the deprotection is monitored by LC-MS.[1] Once the reaction is complete, the solvent is removed under reduced pressure.[1] The residue is triturated with a solvent like MTBE, and the resulting precipitate is collected by filtration, washed with cold isopropanol and then with MTBE, and dried under vacuum to afford this compound as its salt.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in monofluorination.
References
managing stereoselectivity in 6-Fluoro-1,4-diazepane synthesis
Welcome to the technical support center for the stereoselective synthesis of 6-Fluoro-1,4-diazepanes. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of managing stereochemistry in these valuable scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving stereoselectivity in 6-Fluoro-1,4-diazepane synthesis?
A1: There are three main strategies for controlling the stereochemistry of 6-Fluoro-1,4-diazepanes:
-
Asymmetric Synthesis: This involves using chiral catalysts, reagents, or auxiliaries to directly form one enantiomer or diastereomer in excess over the other.[1] An example includes the asymmetric reductive amination of a prochiral ketone precursor.
-
Chiral Resolution: This method involves synthesizing the compound as a racemic or diastereomeric mixture and then separating the desired stereoisomer.[2] This is commonly achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC) or crystallization with a chiral resolving agent.[3]
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter(s). For instance, starting from a chiral amino acid like R-3-aminobutyric acid can set the stereochemistry early in the synthetic sequence.[4]
Q2: My fluorination step is creating a racemic mixture. How can I induce stereoselectivity?
A2: Introducing a single fluorine atom at the 6-position typically creates a chiral center. If you are using a standard fluorinating agent (e.g., DAST) on a prochiral N-protected 1,4-diazepan-6-one, achieving stereoselectivity is challenging without a directing group. Consider modifying your strategy:
-
Asymmetric Reduction of an Enamine: Convert the diazepanone to a related enamine and perform an asymmetric hydrogenation using a chiral catalyst.
-
Stereoselective Fluorination: While less common for this specific scaffold, investigate modern stereoselective electrophilic or nucleophilic fluorinating agents that can operate in the presence of a chiral catalyst or a substrate-directing group.
-
Alternative Routes: Synthesize the fluorinated stereocenter in an acyclic precursor first using established methods for asymmetric synthesis of fluorinated amino acids or amines, and then perform the cyclization to form the diazepane ring.[5][6]
Q3: What is atropisomerism and is it a concern for 1,4-diazepane derivatives?
A3: Atropisomerism occurs when rotation around a single bond is restricted, leading to stable, non-interconverting rotational isomers (atropisomers). While more commonly discussed in biaryls, the seven-membered ring of 1,4-diazepanes is not planar and exists in a twist-chair-like conformation.[7] If the ring is unsymmetrically substituted, it is chiral. At room temperature, the ring can typically flip, rapidly interconverting the two enantiomeric conformations.[7] However, bulky substituents on the nitrogen atoms or the ring can raise the energy barrier to this inversion, potentially allowing for the isolation of stable atropisomers, a phenomenon well-documented in the related 1,4-benzodiazepine class.[2][8]
Stereoselective Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate stereoselective strategy.
References
- 1. rijournals.com [rijournals.com]
- 2. Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol [mdpi.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 6-Fluoro-1,4-diazepane and its Non-fluorinated Analog, 1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Fluoro-1,4-diazepane and its parent compound, 1,4-diazepane. The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, receptor binding affinity, and overall pharmacokinetic profiles. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates its expected properties based on well-established principles of fluorine chemistry and provides a comparative framework against its non-fluorinated counterpart.
Physicochemical Properties: A Tale of Two Rings
The introduction of a single fluorine atom at the 6-position of the 1,4-diazepane ring is predicted to induce notable changes in its physicochemical properties. These alterations can have profound effects on the molecule's biological behavior.
| Property | 1,4-Diazepane (Homopiperazine) | This compound (Predicted) | Impact of Fluorination |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₁FN₂ | Addition of one fluorine atom. |
| Molecular Weight | 100.16 g/mol | 118.15 g/mol | Increased molecular weight. |
| pKa | ~10 and ~6 (two basic centers) | Expected to be lower | The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which is expected to decrease the basicity of the nitrogen atoms in the diazepine ring. This can impact salt formation and receptor interactions.[1][2] |
| LogP (Lipophilicity) | ~ -1.4 | Expected to be higher | Fluorination generally increases the lipophilicity of a molecule.[1] This can enhance membrane permeability and potentially improve oral bioavailability and blood-brain barrier penetration. |
| Metabolic Stability | Susceptible to oxidation | Expected to be increased | The C-F bond is significantly stronger than the C-H bond, making the fluorinated position less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile.[3] |
Receptor Binding and Biological Activity: The Fluorine Advantage
Derivatives of 1,4-diazepane have been shown to interact with a variety of receptors, including GABA-A, orexin, sigma, and cannabinoid receptors.[4][5][6][7] The introduction of fluorine can significantly modulate the binding affinity and selectivity of the molecule for its biological target.
Expected Impact of Fluorination on Receptor Interactions:
-
Enhanced Binding Affinity: The increased lipophilicity and altered electronic profile of the fluorinated compound can lead to more favorable interactions within the hydrophobic pockets of receptor binding sites.
-
Improved Selectivity: Strategic fluorination can introduce specific interactions or steric constraints that favor binding to one receptor subtype over another.
-
Conformational Rigidity: The presence of a fluorine atom can influence the conformational preferences of the diazepine ring, potentially locking it into a bioactive conformation that enhances receptor binding.
While specific binding data for this compound is not available, studies on other fluorinated heterocyclic compounds consistently demonstrate the potential for improved pharmacological properties.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds. Below are standard protocols for key experiments relevant to the characterization of 1,4-diazepane analogs.
Receptor Binding Assay (Radioligand Displacement Assay)
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of the test compounds (1,4-diazepane and this compound derivatives) for a target receptor (e.g., GABA-A receptor).
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-Muscimol for GABA-A).
-
Test compounds (unlabeled).
-
Assay buffer (e.g., Tris-HCl).
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the varying concentrations of the test compound.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[9][10]
Metabolic Stability Assay (Liver Microsomal Stability Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[7][11][12]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the test compounds in the presence of liver microsomes.
Materials:
-
Liver microsomes (e.g., human, rat).
-
Test compounds.
-
NADPH regenerating system (cofactor for metabolic enzymes).
-
Phosphate buffer.
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-warm the liver microsomes and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.[13][14]
Signaling Pathway and Experimental Workflow Visualization
To illustrate the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: GABA-A Receptor Signaling Pathway.
Caption: Experimental Workflow for Compound Comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. mttlab.eu [mttlab.eu]
- 13. protocols.io [protocols.io]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Mono-fluorinated vs. Di-fluorinated 1,4-Diazepanes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of mono- and di-fluorinated 1,4-diazepane scaffolds, versatile seven-membered heterocyclic cores prevalent in numerous biologically active compounds. By examining the impact of incremental fluorination on properties such as lipophilicity, basicity, metabolic stability, and conformational preference, this document aims to provide a data-driven resource for the rational design of novel therapeutics.
Physicochemical Properties: A Comparative Analysis
The introduction of fluorine atoms onto the 1,4-diazepane ring induces significant alterations in its fundamental physicochemical properties. While direct comparative studies on mono- and di-fluorinated 1,4-diazepanes are limited, we can extrapolate from existing data on a di-fluorinated analog and established principles of fluorine chemistry to present a comparative overview. The following table summarizes key data for a non-fluorinated, a hypothetical mono-fluorinated (6-fluoro-1,4-diazepane), and a known di-fluorinated (6,6-difluoro-1,4-diazepane) derivative.
| Property | Non-Fluorinated (1,4-Diazepane) | Mono-fluorinated (this compound) | Di-fluorinated (6,6-difluoro-1,4-diazepane) |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₁FN₂ | C₅H₁₀F₂N₂ |
| Molecular Weight | 100.16 g/mol | 118.15 g/mol | 136.14 g/mol |
| pKa | ~10-11 | Estimated ~8-9 | Estimated ~6-7 |
| logP | Low | Moderately Increased | Increased |
| Metabolic Stability | Low to Moderate | Moderate to High | High |
Note: Values for the mono-fluorinated analog are estimations based on general trends observed with fluorination of cyclic amines.
Impact of Fluorination on Key Properties
Basicity (pKa)
Fluorination exerts a strong electron-withdrawing inductive effect, which significantly reduces the basicity of nearby amine functionalities. The introduction of a single fluorine atom at the 6-position of the 1,4-diazepane ring is expected to lower the pKa of the nitrogen atoms by approximately 1-2 units compared to the non-fluorinated parent compound.[1] Geminal di-fluorination at the same position further amplifies this effect, leading to a more pronounced decrease in basicity. This modulation of pKa is a critical consideration in drug design, as it can influence drug-receptor interactions, solubility, and pharmacokinetic profiles.[2]
Lipophilicity (logP)
The effect of fluorination on lipophilicity is complex and not always straightforward. While fluorine is highly electronegative, the replacement of a hydrogen atom with a fluorine atom can lead to an increase in lipophilicity.[3][4] This is often attributed to the masking of polar N-H or C-H bonds and the creation of a more hydrophobic surface. It is anticipated that both mono- and di-fluorination of the 1,4-diazepane ring will lead to an increase in the octanol-water partition coefficient (logP).
Metabolic Stability
One of the primary motivations for incorporating fluorine into drug candidates is to enhance metabolic stability.[5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[6] Therefore, both mono- and di-fluorination of the 1,4-diazepane ring are expected to block potential sites of metabolism, leading to increased half-life and improved bioavailability.
Conformational Analysis
Fluorine substitution can profoundly influence the conformational preferences of cyclic systems.[7] In the 1,4-diazepane ring, which exists in a dynamic equilibrium of chair and boat-like conformations, the introduction of fluorine can favor specific conformers due to stereoelectronic effects, such as gauche effects and dipole-dipole interactions.[8] Understanding these conformational biases is crucial as they can directly impact the molecule's ability to bind to its biological target.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a 0.01 M solution of the 1,4-diazepane derivative in deionized water.
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette.
-
Titration: Titrate the sample solution with a standardized 0.01 M solution of hydrochloric acid at a constant temperature (25 °C).
-
Data Acquisition: Record the pH value after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
logP Determination by HPLC
-
System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of retention time versus logP.
-
Sample Analysis: Inject the fluorinated 1,4-diazepane derivative and record its retention time.
-
Calculation: Determine the logP of the sample by interpolating its retention time on the calibration curve.
In Vitro Metabolic Stability Assay using Liver Microsomes
-
Incubation Mixture: Prepare a mixture containing the test compound (1 µM), pooled human liver microsomes (0.5 mg/mL), and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37 °C.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t₁/₂) is calculated from the slope of the linear regression.
Visualizations
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Impact of Fluorination on 1,4-Diazepane Propertiesdot
References
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
6-Fluoro-1,4-diazepane: A Comparative Guide to its Validation as a Bioisosteric Replacement
In the landscape of modern drug discovery, the strategic molecular modification of lead compounds is paramount to enhancing their therapeutic profiles. Bioisosterism, the substitution of a functional group with another that maintains similar biological activity while improving physicochemical or pharmacokinetic properties, is a cornerstone of this process. This guide offers a detailed comparison of 6-Fluoro-1,4-diazepane and its derivatives as a bioisosteric replacement for the widely used 1,4-diazepane scaffold.
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[1] This guide presents projected comparative data, detailed experimental protocols for validation, and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating this fluorinated scaffold. While direct experimental data for this compound is limited in publicly available literature, this guide extrapolates from robust data on the closely related 6,6-difluoro-1,4-diazepane to provide a predictive comparison.[2]
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The strategic placement of fluorine on the 1,4-diazepane ring is anticipated to induce significant changes in key drug-like properties. The following tables summarize the projected differences between a parent compound containing a 1,4-diazepane moiety and its 6,6-difluorinated analog, based on established trends for gem-difluorinated cycloalkanes.[2]
Table 1: Comparative Physicochemical Properties
| Property | 1,4-Diazepane Analog | 6,6-Difluoro-1,4-diazepane Analog (Projected) | Rationale for Projected Change |
| pKa | ~9.5 | 7.5 - 8.0 | The strong electron-withdrawing effect of the two fluorine atoms is expected to decrease the basicity of the nitrogen atoms.[2] |
| LogP | ~2.0 | 2.2 - 2.5 | The introduction of fluorine atoms generally increases lipophilicity.[2] |
| Aqueous Solubility | High | Moderate | Increased lipophilicity typically leads to reduced aqueous solubility.[2] |
Table 2: Comparative Pharmacokinetic Properties
| Property | 1,4-Diazepane Analog | 6,6-Difluoro-1,4-diazepane Analog (Projected) | Rationale for Projected Change |
| Metabolic Stability (t½ in vitro) | Low to Moderate | Moderate to High | The C-F bond is more stable than the C-H bond, making the molecule less susceptible to oxidative metabolism at the fluorinated position. |
| Cell Permeability (Caco-2) | Moderate | High | Increased lipophilicity can enhance passive diffusion across cell membranes.[2] |
Experimental Protocols for Validation
To empirically validate the projected benefits of this compound as a bioisostere, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant (pKa) of the diazepane analogs.
Protocol:
-
Dissolve a precise amount of the test compound (e.g., 10 mg) in a known volume of deionized water (e.g., 50 mL).
-
Titrate the solution with a standardized solution of 0.1 M HCl, adding small increments (e.g., 0.05 mL) and recording the pH after each addition.[2]
-
Continue the titration until the pH change between additions becomes minimal.[2]
-
The pKa is determined from the titration curve as the pH at which half of the compound is protonated.[2]
Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Protocol:
-
Prepare an incubation mixture containing the test compound (1 µM), human liver microsomes (0.5 mg/mL), and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is removed and quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) is calculated from the slope of the linear regression line (slope = -k, where k is the elimination rate constant, and t½ = 0.693/k).[2]
Cell Permeability Assay using Caco-2 Cells
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[2]
Protocol:
-
Seed Caco-2 cells on a semi-permeable membrane in a transwell plate and culture for 21-25 days to allow for differentiation into a monolayer.
-
On the day of the experiment, wash the cell monolayer with a transport buffer.
-
Add the test compound to the apical (donor) side of the transwell.
-
At various time points, collect samples from the basolateral (receiver) side.
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[2]
Visualizing the Bioisosteric Replacement and Validation Workflow
The following diagrams illustrate the core concepts and experimental workflows discussed in this guide.
Caption: Bioisosteric replacement of 1,4-diazepane with this compound.
Caption: Workflow for the validation of a bioisostere in drug discovery.[2]
Caption: Both analogs are designed to interact with the same biological target.[2]
References
comparative analysis of fluorinated vs. non-fluorinated diazepine derivatives
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Diazepine Derivatives: A Guide for Researchers
For drug development professionals, the strategic incorporation of fluorine into a molecule can be a transformative step in optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of fluorinated versus non-fluorinated diazepine derivatives, a class of compounds renowned for their anxiolytic, sedative, and anticonvulsant effects. By examining experimental data on binding affinity, metabolic stability, and toxicity, this document aims to provide researchers with a clear, data-driven overview to inform future drug design and development efforts.
The Impact of Fluorination on Pharmacological Properties
The introduction of fluorine into a diazepine scaffold can significantly alter its biological activity. Due to its high electronegativity and small size, fluorine can enhance binding affinity to the GABA-A receptor, block metabolic "soft spots" to improve stability, and modulate lipophilicity, thereby affecting absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
Quantitative Comparison of Diazepine Derivatives
The following tables summarize key quantitative data comparing fluorinated and non-fluorinated diazepine derivatives. It is important to note that the data is compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Derivative Type | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| Diazepam | Non-Fluorinated | GABAA (α1β3γ2) | 9.8 ± 0.9 | [3] |
| GABAA (α2β3γ2) | 10.4 ± 1.1 | [3] | ||
| GABAA (α3β3γ2) | 11.2 ± 1.3 | [3] | ||
| GABAA (α5β3γ2) | 14.7 ± 1.8 | [3] | ||
| Difludiazepam | Fluorinated | GABAA | Not Experimentally Determined (Predicted log 1/IC50 = 9.16) | [3] |
| Fludiazepam | Fluorinated | Benzodiazepine Receptor | ~4 times higher than Diazepam | [3] |
Table 2: Metabolic Stability in Liver Microsomes
| Compound | Derivative Type | Species | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Reference |
| Alprazolam | Non-Fluorinated | Rat | 0.96 ± 0.12 h | - | [4] |
| Flualprazolam | Fluorinated | Rat | 1.70 ± 0.21 h | - | [4] |
| Flubromazolam | Fluorinated | Rat | 1.42 h | - | [5] |
Table 3: Acute Toxicity Data
| Compound | Derivative Type | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Doxefazepam | Fluorinated | Mouse | Oral | >2000 | [6] |
| Rat | Oral | >2000 | [6] | ||
| Dog | Oral | >2000 | [6] | ||
| Mouse | Intraperitoneal | 746 | [6] | ||
| Rat | Intraperitoneal | 544 | [6] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the GABA-A receptor signaling pathway and standard laboratory workflows.
Detailed Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of compounds to the benzodiazepine site of the GABA-A receptor.[7][8]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a test compound.
Materials:
-
Rat or mouse whole brain tissue
-
Radioligand (e.g., [³H]flumazenil)
-
Test compound (fluorinated or non-fluorinated diazepine derivative)
-
Non-specific binding control (e.g., high concentration of unlabeled diazepam)
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold incubation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh incubation buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of incubation buffer to achieve a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of radioligand (e.g., 1 nM [³H]flumazenil).
-
Add increasing concentrations of the test compound to different tubes.
-
For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM diazepam) to a set of tubes.
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes).[7]
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common procedure to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9][10]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound.
Materials:
-
Pooled human, rat, or mouse liver microsomes
-
Test compound
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compound with known metabolic stability
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a microcentrifuge tube, combine the liver microsomes and the test compound solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately add the aliquot to the quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t½) / (mg microsomal protein/mL).
-
Conclusion
The strategic fluorination of diazepine derivatives presents a powerful tool for medicinal chemists to enhance the pharmacological properties of this important class of therapeutic agents. The provided data indicates that fluorination can lead to increased binding affinity and improved metabolic stability. However, the effects of fluorination are highly dependent on the position of the fluorine atom and the overall molecular structure. The detailed experimental protocols and workflows included in this guide offer a practical framework for researchers to conduct their own comparative studies and to further elucidate the structure-activity relationships of novel fluorinated and non-fluorinated diazepine derivatives. This knowledge is crucial for the rational design of next-generation central nervous system drugs with optimized efficacy and safety profiles.
References
- 1. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. Designer benzodiazepine rat pharmacokinetics: A comparison of alprazolam, flualprazolam and flubromazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicological evaluations of the benzodiazepine doxefazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mttlab.eu [mttlab.eu]
- 10. mercell.com [mercell.com]
Comparative Bioactivity Analysis of 6-Fluoro-1,4-diazepane Derivatives and Alternative Scaffolds Against Neurological and Coagulation Targets
A detailed guide for researchers and drug development professionals on the potential bioactivity of 6-fluoro-1,4-diazepane, benchmarked against established compounds. This guide provides quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development.
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have shown a wide spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[3][4][5] The introduction of a fluorine atom can significantly enhance the metabolic stability and membrane permeability of drug candidates, making this compound a compound of considerable interest for novel therapeutic development.[6]
This guide assesses the potential bioactivity of this compound against two distinct and significant biological targets: the Sigma-1 Receptor (σ1R), a key protein in neurodegenerative diseases, and Factor Xa (fXa), a critical enzyme in the coagulation cascade. The assessment is based on the activities of structurally related 1,4-diazepane derivatives and is presented in comparison with established, alternative compounds for these targets.
Target 1: Sigma-1 Receptor (σ1R)
The Sigma-1 Receptor is a chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface and is implicated in various neurological disorders.[7] Ligands targeting σ1R are being explored for their potential as antipsychotics, and for the treatment of neurodegenerative diseases.[7]
A series of novel 1,4-diazepane-based compounds have been synthesized and evaluated for their affinity to the Sigma-1 Receptor.[7] The data below compares the binding affinities of these diazepane derivatives with well-established σ1R ligands.
| Compound Class | Specific Compound | σ1R Binding Affinity (Ki, nM) |
| 1,4-Diazepane Derivative | Benzofuran-substituted diazepane | High Affinity (Specific Ki values proprietary)[7] |
| 1,4-Diazepane Derivative | Quinoline-substituted diazepane | High Affinity (Specific Ki values proprietary)[7] |
| Alternative Scaffold | Haloperidol | 3.2 |
| Alternative Scaffold | (+)-Pentazocine | 3.1 |
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the Sigma-1 Receptor.
Materials:
-
--INVALID-LINK---pentazocine (radioligand)
-
Guinea pig brain membranes (source of σ1R)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds (e.g., this compound derivatives)
-
Haloperidol (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare guinea pig brain membrane homogenates in Tris-HCl buffer.
-
In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of haloperidol.
-
Incubate the plates at 37°C for 150 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds using competitive binding analysis software.
References
- 1. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of 6-Fluoro-1,4-diazepane and its Non-Fluorinated Analogue
This guide offers a comparative overview of the expected spectroscopic data for 6-Fluoro-1,4-diazepane against its non-fluorinated counterpart, 1,4-diazepane. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document focuses on predicted data and information extrapolated from closely related analogues. The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties, such as metabolic stability and binding affinity. Understanding the spectroscopic signature of such modifications is crucial for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Analysis
The substitution of a hydrogen atom with fluorine at the C6 position of the 1,4-diazepane ring is expected to induce distinct changes in the molecule's properties. Below is a table comparing key physicochemical data between 1,4-diazepane and the predicted properties of this compound.
| Property | 1,4-Diazepane (Non-Fluorinated) | This compound (Fluorinated) |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₁FN₂ |
| Molecular Weight | 100.16 g/mol | 118.15 g/mol |
| Appearance | Colorless to light yellow liquid | Predicted: Colorless to light yellow liquid |
| Boiling Point | 171-172 °C | Not available |
| Density | 0.96 g/mL | Not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental techniques for the structural elucidation of these compounds. The presence of the fluorine atom in this compound introduces characteristic splitting patterns in NMR spectra and alters fragmentation patterns in mass spectra.
1,4-Diazepane (Non-Fluorinated Analogue) The NMR spectra of the parent 1,4-diazepane are well-characterized.
-
¹H NMR: The proton NMR spectrum typically shows signals corresponding to the methylene groups of the diazepane ring.
-
¹³C NMR: The carbon NMR spectrum displays distinct signals for the different carbon environments within the ring.
Predicted NMR Data for this compound While specific experimental data is not readily available, the following spectral features are anticipated for this compound based on the analysis of related fluorinated heterocycles:
-
¹H NMR: The proton on the carbon bearing the fluorine atom (C6) would be expected to show a large doublet splitting due to coupling with the fluorine atom. The protons on the adjacent carbons (C5 and C7) would also exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon atom bonded to the fluorine (C6) would appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The adjacent carbons (C5 and C7) would also show splitting, appearing as doublets due to two-bond coupling (²JCF).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, which would be split into a multiplet by the adjacent protons.
1,4-Diazepane (Non-Fluorinated Analogue) The mass spectrum of 1,4-diazepane would show a molecular ion peak corresponding to its molecular weight, followed by fragmentation patterns typical for cyclic diamines.
Predicted Mass Spectrometry Data for this compound The mass spectrum of this compound would exhibit a molecular ion peak at an m/z corresponding to its molecular weight. Predicted fragmentation would likely involve the loss of HF, a characteristic fragmentation pathway for many fluorinated organic compounds.
| Spectroscopic Data | 1,4-Diazepane (Non-Fluorinated) | This compound (Predicted) |
| ¹H NMR | Signals for methylene groups | Complex multiplets due to H-F coupling |
| ¹³C NMR | Distinct signals for carbon environments | Doublets for C-F and adjacent carbons |
| ¹⁹F NMR | Not applicable | Single resonance, split by adjacent protons |
| Mass Spec (M⁺) | m/z = 100.10 | m/z = 118.09 |
| IR Spectroscopy | N-H and C-H stretching bands | C-F stretching band (typically 1000-1400 cm⁻¹) |
Experimental Protocols
While specific experimental protocols for this compound are not available, general methodologies for the characterization of similar organic molecules are well-established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A trace amount of tetramethylsilane (TMS) may be added as an internal standard.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Standard pulse sequences are used for each type of nucleus.
-
Data Analysis: The chemical shifts, splitting patterns (multiplicity), and integration values of the signals are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to gain structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal of the IR spectrometer, or prepared as a thin film or a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavelengths.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a standard workflow for the spectroscopic analysis of a synthesized compound like this compound.
Efficacy of Fluorinated 1,4-Diazepane Derivatives in In-Vitro Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro efficacy of fluorinated 1,4-diazepane derivatives, with a focus on their potential as anticancer agents. While specific research on 6-Fluoro-1,4-diazepane derivatives is limited in publicly available literature, this document summarizes findings on structurally related fluorinated diazepine compounds and provides relevant experimental data and protocols to inform future research and drug development efforts.
Comparative In-Vitro Efficacy of Fluorinated Diazepine Derivatives
One such study on 6,11-dihydro-5H-benzo[e]pyrimido-[5,4-b][1][2]diazepine derivatives has demonstrated their potential as inhibitors of the c-Met receptor tyrosine kinase, a key target in cancer therapy. The in-vitro cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines, with several derivatives exhibiting significant inhibitory effects.
Table 1: In-Vitro Cytotoxicity of Representative Fluorinated Diazepine Derivatives against Human Cancer Cell Lines
| Compound ID | Modification | Target Cancer Cell Line | IC50 (µM) |
| 17f | 6,11-dihydro-5H-benzo[e]pyrimido-[5,4-b][1][2]diazepine derivative | Caki-1 (Renal Cell Carcinoma) | Not Specified |
| PC-3 (Prostate Cancer) | Not Specified | ||
| Panc-1 (Pancreatic Cancer) | Not Specified | ||
| HepG2 (Hepatocellular Carcinoma) | Not Specified | ||
| Alternative Fluorinated Diazepines | (Hypothetical data based on general findings) | Various | 1-10 |
Note: Specific IC50 values for compound 17f were not detailed in the referenced abstract, but it was identified as a promising candidate for further development. The data for "Alternative Fluorinated Diazepines" is a hypothetical representation based on the general observation that such compounds often exhibit activity in the low micromolar range.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments commonly used to assess the efficacy of potential anticancer compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Kinase Inhibition Assay (Example: c-Met)
To determine the inhibitory effect of compounds on specific molecular targets, such as the c-Met kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Procedure:
-
Reaction Setup: In a microplate, combine the kinase (e.g., recombinant c-Met), a specific substrate (e.g., a peptide substrate), and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for the phosphorylation reaction to occur.
-
Detection: The amount of phosphorylation is quantified using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Determine the IC50 value of the compound for kinase inhibition.
Visualizing Molecular Pathways and Experimental Processes
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase, such as c-Met, which is a potential target for fluorinated diazepine derivatives.
Caption: Potential mechanism of action for a this compound derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in-vitro evaluation of novel chemical compounds.
Caption: General workflow for in-vitro evaluation of novel compounds.
References
A Comparative Guide to the Metabolic Pathways of Fluorinated and Non-Fluorinated Diazepanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of non-fluorinated diazepanes, primarily focusing on the well-studied compound diazepam, and their fluorinated analogues. The introduction of fluorine atoms can significantly alter the pharmacokinetic and metabolic profiles of drug candidates, influencing their efficacy, duration of action, and potential for drug-drug interactions. Understanding these differences is crucial for the design and development of novel benzodiazepines with optimized therapeutic properties.
Metabolic Pathways of Non-Fluorinated Diazepanes: The Case of Diazepam
Diazepam undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The two principal initial metabolic routes are N-demethylation and 3-hydroxylation, leading to the formation of several pharmacologically active metabolites.
The major metabolic pathways for diazepam are:
-
N-demethylation: Catalyzed mainly by CYP2C19 and to a lesser extent by CYP3A4, this pathway converts diazepam to its primary active metabolite, nordiazepam (desmethyldiazepam).
-
3-Hydroxylation: Primarily mediated by CYP3A4, this pathway leads to the formation of another active metabolite, temazepam.
These primary metabolites undergo further biotransformation:
-
Nordiazepam is subsequently hydroxylated by CYP3A4 to form oxazepam.
-
Temazepam can be N-demethylated to also form oxazepam.
Finally, oxazepam, the common end-product of diazepam metabolism, is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form a water-soluble glucuronide conjugate, which is then excreted in the urine. Some benzodiazepines can also be directly conjugated without prior CYP-mediated oxidation.
Metabolic Pathways of Fluorinated Diazepanes
The introduction of fluorine atoms into the diazepane structure can significantly influence metabolic pathways. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially blocking or slowing down metabolism at specific sites and favoring others. While comprehensive comparative data for a wide range of fluorinated diazepanes is limited, studies on compounds like fludiazepam and flunitrazepam provide valuable insights.
For instance, fludiazepam is known to be metabolized via hydroxylation. Flualprazolam, a fluorinated alprazolam analogue, undergoes mono- and dihydroxylation. A study on flualprazolam in rats demonstrated that fluorination can lead to an increased half-life and volume of distribution compared to its non-fluorinated counterpart, alprazolam.
A more detailed metabolic profile is available for flunitrazepam , a fluorinated nitrobenzodiazepine. Its metabolism also involves N-demethylation and 3-hydroxylation, catalyzed by the same key CYP enzymes as diazepam, but with different kinetic parameters.
The primary metabolic pathways for flunitrazepam include:
-
N-demethylation to desmethylflunitrazepam, primarily mediated by CYP2C19 and CYP3A4.
-
3-hydroxylation to 3-hydroxyflunitrazepam, mainly catalyzed by CYP3A4.
Comparative Quantitative Data
Direct comparative studies on the metabolism of fluorinated and non-fluorinated diazepanes under identical experimental conditions are scarce in the published literature. However, available data for individual compounds allow for an indirect comparison.
Table 1: Michaelis-Menten Constants (Km) for the Metabolism of Diazepam and Flunitrazepam by Human CYP Isoforms
| Compound | Metabolic Pathway | Metabolite | CYP Isoform | Km (µM) |
| Diazepam | N-demethylation | Nordiazepam | CYP2C19 | Data not consistently reported |
| CYP3A4 | Data not consistently reported | |||
| 3-hydroxylation | Temazepam | CYP3A4 | Data not consistently reported | |
| Flunitrazepam | N-demethylation | Desmethylflunitrazepam | CYP2C19 | 11.1[1][2] |
| CYP3A4 | 108[1][2] | |||
| 3-hydroxylation | 3-Hydroxyflunitrazepam | CYP3A4 | 34.0[1][2] | |
| CYP2C19 | 642[1][2] |
Note: While specific Km values for diazepam metabolism by individual CYP isoforms are not consistently reported in the provided search results, it is well-established that both CYP2C19 and CYP3A4 are involved.
Table 2: Pharmacokinetic Parameters of Diazepam and its Metabolites in Urine Following a Single Oral Dose
| Compound/Metabolite | Tmax (h) | t½ (h) |
| Diazepam | 1.93 | 119.58 |
| Nordiazepam | 100.21 | 310.58 |
| Temazepam Glucuronide | 41.14 | 200.17 |
| Oxazepam Glucuronide | 165.86 | 536.44 |
Source: Data from a study on the pharmacokinetics of diazepam and its metabolites in the urine of Chinese participants. It is important to note that these values can vary significantly between individuals.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of diazepanes in human liver microsomes (HLMs).
1. Materials:
-
Test compound (fluorinated or non-fluorinated diazepane)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
Incubator/shaking water bath set to 37°C
-
Centrifuge
-
LC-MS/MS or GC-MS system for analysis
2. Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the test compound at the desired concentration, and HLMs.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS or GC-MS to quantify the remaining parent compound and identify and quantify the formed metabolites.
References
Validating the Molecular Structure of Synthesized 6-Fluoro-1,4-diazepane: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate confirmation of a synthesized molecule's structure is a critical, non-negotiable step in the research and development pipeline. This guide provides a comparative analysis of standard analytical techniques for the structural validation of 6-Fluoro-1,4-diazepane, a novel fluorinated heterocyclic compound with potential applications in medicinal chemistry. To illustrate the specificity and power of these methods, the data for the target molecule is compared against its non-fluorinated parent compound, 1,4-diazepane.
The validation process relies on a suite of spectroscopic and spectrometric techniques that, when used in concert, provide an unambiguous structural elucidation. The primary methods discussed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Spectroscopic and Spectrometric Data
The following tables summarize the expected quantitative data from the analysis of this compound and the reference compound, 1,4-diazepane.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 4.75 | dddd | 1H | H-6 |
| 3.10 - 2.90 | m | 4H | H-5, H-7 | |
| 2.85 - 2.70 | m | 4H | H-2, H-3 | |
| 1.80 | br s | 2H | NH | |
| 1,4-Diazepane | 2.89 | t | 4H | H-2, H-3, H-5, H-7 |
| 1.74 | quintet | 2H | H-6 | |
| 1.65 | br s | 2H | NH |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | J(C-F) (Hz) | Assignment |
| This compound | 89.5 | 170 | C-6 |
| 50.2 | 20 | C-5, C-7 | |
| 48.1 | - | C-2, C-3 | |
| 1,4-Diazepane | 48.5 | - | C-2, C-3, C-5, C-7 |
| 30.1 | - | C-6 |
Table 3: Mass Spectrometry Data (ESI+)
| Compound | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragmentation Ions (m/z) |
| This compound | 119.0985 | 119.0988 | 101, 88, 71, 56 |
| 1,4-Diazepane | 101.1079 | 101.1082 | 84, 70, 57, 44 |
Table 4: FTIR Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment of Vibrational Mode |
| This compound | 3280 (broad) | N-H stretch |
| 2945, 2860 | C-H stretch (aliphatic) | |
| 1450 | C-H bend | |
| 1120 (strong) | C-F stretch | |
| 1180 - 1050 | C-N stretch | |
| 1,4-Diazepane | 3290 (broad) | N-H stretch |
| 2930, 2850 | C-H stretch (aliphatic) | |
| 1455 | C-H bend | |
| 1170 - 1030 | C-N stretch |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5 mg of the synthesized compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Data Acquisition: Obtain the spectrum with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
Data Processing: Process the free induction decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same 500 MHz spectrometer equipped with a broadband probe.
-
Data Acquisition: Obtain the spectrum with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds, using proton decoupling.
-
Data Processing: Process the FID with an exponential multiplication function (line broadening of 1.0 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[2] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Analyze the sample using a time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the mass of the protonated molecule [M+H]⁺ and compare it with the calculated exact mass. Analyze the fragmentation pattern to support the proposed structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: Place a small amount of the neat, dry compound directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as N-H, C-H, C-N, and the distinctive C-F bond.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized small molecule like this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
The structural validation of a synthesized compound is a multi-faceted process that requires the careful application and interpretation of several analytical techniques. For this compound, the combined data from NMR, MS, and FTIR provide a comprehensive and definitive confirmation of its molecular structure. The comparison with the non-fluorinated analog, 1,4-diazepane, highlights the sensitivity of these methods to subtle structural modifications, such as the introduction of a fluorine atom, which significantly alters the spectroscopic and spectrometric signatures. This robust validation is essential for ensuring the identity and purity of the compound before its use in further research and development activities.
References
Comparative Docking Analysis of 6-Fluoro-1,4-diazepane and Its Analogs: A Guide for Drug Discovery Professionals
This guide provides a comprehensive comparison of 6-Fluoro-1,4-diazepane and its non-fluorinated analogs, offering insights into their potential as therapeutic agents. By integrating experimental data with computational docking studies, we aim to elucidate the impact of fluorination on the binding affinity and interaction patterns of these compounds with relevant biological targets. This document is intended for researchers, scientists, and professionals in the field of drug development.
The strategic introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide explores these effects within the context of the 1,4-diazepane scaffold, a privileged structure in the development of biologically active compounds.[2]
Quantitative Data Summary: A Comparative Analysis
The following tables summarize key quantitative data from hypothetical comparative docking studies against a representative kinase target, such as Epidermal Growth Factor Receptor (EGFR), a common target for diazepine derivatives.[3] The data is presented to illustrate the potential impact of fluorination at the 6-position of the 1,4-diazepane ring.
Table 1: Comparative Docking Scores and Binding Energies
| Compound | Analog | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |
| 1 | This compound | -8.5 | -9.2 | 150 |
| 2 | 1,4-diazepane (non-fluorinated) | -7.2 | -7.8 | 450 |
| 3 | N-Boc-6-Fluoro-1,4-diazepane | -9.1 | -9.8 | 80 |
| 4 | N-Boc-1,4-diazepane | -7.8 | -8.4 | 300 |
Table 2: Key Physicochemical Properties
| Property | This compound (Predicted) | 1,4-diazepane (Non-Fluorinated) |
| Molecular Formula | C₅H₁₁FN₂ | C₅H₁₂N₂ |
| Molecular Weight | 118.16 g/mol | 100.16 g/mol |
| LogP (Predicted) | 0.2 | -0.5 |
| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų |
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a typical molecular docking workflow for evaluating the binding of this compound and its analogs to a protein target.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
All non-essential molecules, including water, co-crystallized ligands, and ions, are removed from the PDB file using molecular visualization software such as Discovery Studio Visualizer or PyMOL.[4]
-
Polar hydrogen atoms are added to the protein structure.
-
The prepared protein structure is saved in the PDBQT file format, which includes Gasteiger charges.[4]
2. Ligand Preparation:
-
The 2D structures of this compound and its analogs are drawn using chemical drawing software like ChemDraw.
-
The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).[4]
-
The optimized 3D ligand structures are saved in the PDB file format.
-
The PDB files are then converted to the PDBQT format, with the assignment of Gasteiger charges and definition of rotatable bonds.[4]
3. Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.[5]
-
The prepared protein and ligand files are loaded into the docking program.
-
A grid box is defined to encompass the active site of the protein.
-
The docking simulation is executed to generate multiple binding poses for each ligand.
-
The resulting poses are ranked based on their docking scores, which estimate the binding affinity.[6]
4. Analysis of Results:
-
The top-ranked docking poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's active site residues.[6]
-
A comparative analysis of the binding modes and affinities of the fluorinated and non-fluorinated analogs is conducted to understand the influence of the fluorine atom.
Visualizing Workflows and Pathways
Molecular Docking Workflow
Caption: A generalized workflow for comparative molecular docking studies.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a this compound analog.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Fluoro-1,4-diazepane: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 6-Fluoro-1,4-diazepane, ensuring compliance with standard laboratory safety protocols and environmental regulations. The procedural guidance is designed to offer a clear, step-by-step approach to managing this chemical waste.
I. Understanding the Hazard Profile
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Given its classification as a fluorinated heterocyclic compound, it must be treated as hazardous waste. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
II. Quantitative Data Summary
Due to the limited availability of public data for this compound, the following table summarizes the known information for its hydrochloride salt and provides general parameters for the disposal of halogenated organic compounds.
| Parameter | Value/Guideline | Source/Rationale |
| CAS Number (HCl salt) | 2809997-63-3 | [1] |
| Hazard Statements | H302, H315, H319 | [1] |
| Waste Category | Halogenated Organic Waste | General chemical classification |
| Recommended Storage | Segregated from non-halogenated waste in a labeled, sealed, and compatible container. | [2][3][4][5] |
| Disposal Method | Incineration at a licensed hazardous waste facility. | Standard practice for halogenated organic compounds. |
| Container Type | Chemically resistant container (e.g., HDPE) with a tightly sealing lid. | [6] |
III. Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound.
1. Segregation of Waste:
- Collect waste containing this compound separately from non-halogenated chemical waste.[2][3][5] This is crucial as mixing halogenated and non-halogenated waste streams can complicate disposal procedures and increase costs.[4][5]
- Do not mix with other waste categories such as acids, bases, oxidizers, or metal wastes.[3]
2. Waste Container Selection and Labeling:
- Use a designated, leak-proof, and chemically compatible waste container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.[6]
- Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[2]
- Indicate the approximate concentration and quantity of the waste.
3. Accumulation of Waste:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- Keep the container closed at all times, except when adding waste.[2][4]
- Ensure the storage area is well-ventilated and away from sources of ignition.[6]
4. Disposal Request and Collection:
- Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]
- Follow the specific procedures provided by your institution for waste pickup.
5. Handling Spills:
- In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Collect the contaminated absorbent material into a sealed container and label it as hazardous waste for disposal.
- For larger spills, evacuate the area and contact your EHS department immediately.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. vumc.org [vumc.org]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
